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  • Product: 2-chloro-N-(4-ethynylphenyl)acetamide
  • CAS: 1233382-40-5

Core Science & Biosynthesis

Foundational

2-chloro-N-(4-ethynylphenyl)acetamide chemical structure and physical properties

An In-depth Technical Guide to 2-chloro-N-(4-ethynylphenyl)acetamide Authored by: A Senior Application Scientist Introduction 2-chloro-N-(4-ethynylphenyl)acetamide is a bifunctional organic compound of significant intere...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-chloro-N-(4-ethynylphenyl)acetamide

Authored by: A Senior Application Scientist

Introduction

2-chloro-N-(4-ethynylphenyl)acetamide is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates a reactive chloroacetamide group and a versatile ethynyl (acetylene) moiety on a phenyl ring. This unique combination makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The chloroacetamide portion can act as an electrophile, readily undergoing nucleophilic substitution, while the terminal alkyne is a key functional group for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This guide provides a comprehensive overview of its chemical structure, physical properties, synthesis, and potential applications for researchers and professionals in the field.

Chemical Identity and Structure

  • IUPAC Name: 2-chloro-N-(4-ethynylphenyl)acetamide

  • Molecular Formula: C₁₀H₈ClNO[1]

  • Molecular Weight: 193.63 g/mol

  • Canonical SMILES: C#CC1=CC=C(C=C1)NC(=O)CCl[1]

  • InChIKey: DRMCPPQLVNCYAC-UHFFFAOYSA-N[1]

Caption: Chemical structure of 2-chloro-N-(4-ethynylphenyl)acetamide.

Physicochemical Properties

PropertyValueSource
Molecular Weight 193.63 g/mol Calculated
Monoisotopic Mass 193.02943 DaPubChemLite[1]
XlogP (predicted) 1.9PubChemLite[1]
Physical State Solid (predicted based on similar compounds)N/A
Melting Point No data availableN/A
Boiling Point No data availableN/A
Water Solubility No data availableN/A

Spectral Data Analysis

While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its functional groups.

  • ¹H NMR:

    • Aromatic Protons: Doublets would be expected in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the protons on the para-substituted benzene ring.

    • Amide Proton (N-H): A broad singlet is expected, typically in the range of 8.0-9.0 ppm.

    • Alkyne Proton (C≡C-H): A sharp singlet around 3.0-3.5 ppm.

    • Methylene Protons (Cl-CH₂): A singlet around 4.0-4.5 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm.

    • Aromatic Carbons: Multiple signals between 115-140 ppm.

    • Alkyne Carbons (C≡C): Two signals expected between 70-90 ppm.

    • Methylene Carbon (Cl-CH₂): A signal around 40-45 ppm.

  • IR Spectroscopy:

    • N-H Stretch: A sharp to medium absorption band around 3300 cm⁻¹.[2]

    • C≡C-H Stretch (Terminal Alkyne): A sharp, characteristic band around 3300 cm⁻¹.[2]

    • C=O Stretch (Amide): A strong absorption band in the region of 1650-1690 cm⁻¹.[2]

    • C≡C Stretch: A weak to medium band around 2100-2140 cm⁻¹.[2]

    • C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹.

Synthesis Protocol

The synthesis of 2-chloro-N-(4-ethynylphenyl)acetamide is a direct N-acylation reaction. It involves the reaction of 4-ethynylaniline with chloroacetyl chloride. This is a common and well-established method for the formation of α-haloacetamides.[3][4][5]

G cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Work-up and Purification A Dissolve 4-ethynylaniline (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in an anhydrous aprotic solvent (e.g., DCM, THF). B Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., Nitrogen). A->B C Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. B->C D Allow the reaction mixture to warm to room temperature and stir for 3-6 hours. C->D E Monitor the reaction progress by Thin Layer Chromatography (TLC). D->E F Filter the mixture to remove the hydrochloride salt of the base. E->F G Wash the filtrate sequentially with water and brine. F->G H Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and filter. G->H I Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. H->I J Purify the crude product by recrystallization or column chromatography. I->J

Caption: General workflow for the synthesis of 2-chloro-N-(4-ethynylphenyl)acetamide.

Detailed Experimental Protocol
  • Reaction Setup: In a dry round-bottom flask under an inert nitrogen atmosphere, dissolve 4-ethynylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution using a dropping funnel, ensuring the temperature remains at 0 °C.[3]

  • Reaction: After the complete addition, allow the reaction mixture to warm to room temperature and continue stirring for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3][6]

  • Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt that has precipitated. Transfer the filtrate to a separatory funnel and wash it with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-chloro-N-(4-ethynylphenyl)acetamide.

Reactivity and Applications in Drug Development

The chemical reactivity of 2-chloro-N-(4-ethynylphenyl)acetamide is dominated by its two key functional groups: the α-chloroamide and the terminal alkyne.

  • α-Chloroamide Moiety: The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the straightforward introduction of various functionalities, including amines, thiols, and alcohols, to build more complex molecular scaffolds. This reactive handle is a common feature in the design of enzyme inhibitors, where it can form a covalent bond with a nucleophilic residue in the active site. Chloroacetamide derivatives have been investigated for a range of biological activities, including as intermediates for anti-inflammatory, analgesic, and antidepressant agents.[3][4]

  • Ethynylphenyl Moiety: The terminal alkyne is a highly versatile functional group in modern organic synthesis. Its primary application is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and specific conjugation of the molecule to other molecules containing an azide group, such as biomolecules, fluorescent dyes, or polymers. The phenylacetylene scaffold itself is also a known pharmacophore in various drug candidates.

The combination of these two functionalities in one molecule makes 2-chloro-N-(4-ethynylphenyl)acetamide a valuable tool in areas such as:

  • Fragment-Based Drug Discovery (FBDD): It can be used as a starting fragment that can be elaborated at two different points.

  • Combinatorial Chemistry: A library of diverse compounds can be generated by reacting the chloroacetamide with various nucleophiles and the alkyne with different azides.

  • Chemical Biology: It can be used to synthesize probes for studying biological systems. For instance, some chloroacetamide-containing compounds have shown potential as antibacterial agents, and their efficacy can sometimes be enhanced when used in combination with existing antibiotics.[7][8]

Safety and Handling

While a specific safety data sheet (SDS) for 2-chloro-N-(4-ethynylphenyl)acetamide is not widely available, the hazards can be inferred from related chloroacetamide compounds.[9][10][11][12]

  • Potential Hazards:

    • May be harmful if swallowed, inhaled, or in contact with skin.[9]

    • Can cause skin and eye irritation.

    • The starting material, chloroacetyl chloride, is highly corrosive and lachrymatory.

  • Precautions for Safe Handling:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.[10]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

    • Avoid breathing dust, fumes, or vapors.[9]

    • Avoid contact with skin, eyes, and clothing.[9]

    • Wash hands thoroughly after handling.

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]

  • Disposal:

    • Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

2-chloro-N-(4-ethynylphenyl)acetamide is a strategically designed bifunctional molecule with considerable potential as a building block in synthetic and medicinal chemistry. Its dual reactivity allows for sequential or orthogonal modifications, making it an attractive starting point for the development of novel compounds with diverse applications, particularly in the realm of drug discovery. Proper handling and safety precautions are essential when working with this and related compounds.

References

  • PubChemLite. (n.d.). 2-chloro-n-(4-ethynylphenyl)acetamide (C10H8ClNO). Retrieved from [Link]

  • Loba Chemie. (2018). 2-CHLORO ACETAMIDE FOR SYNTHESIS. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • ChemSrc. (2025). 2-chloro-n-(4-ethylphenyl)acetamide | CAS#:20172-36-5. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]

  • PubChem. (2025). N-(4-acetylphenyl)-2-chloroacetamide. Retrieved from [Link]

  • Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports. Retrieved from [Link]

  • ResearchGate. (2021). (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i).... Retrieved from [Link]

  • Kumar, D., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

  • NextSDS. (n.d.). 2-CHLORO-N-{2-[(4-CHLOROPHENYL)THIO]ETHYL}ACETAMIDE. Retrieved from [Link]

  • Loba Chemie. (2018). 2-CHLORO ACETAMIDE FOR SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Chloro-N-(4-ethylphenyl)acetamide. Retrieved from [Link]

  • ACS Omega. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Retrieved from [Link]

  • JournalNX. (2021). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • SciELO. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-N-[1-(4-chlorophenyl)ethyl]acetamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Chegg. (2020). Question: interpret this proton NMR spectrum and IR spectrum. the product is supposed to be 2-chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)acetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • SciELO. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV–vis spectra of 2-chloro- N-(2,4-dinitrophenyl)acetamide 1.... Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of.... Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]

  • University of Windsor. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid. Retrieved from [Link]

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Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-chloro-N-(4-ethynylphenyl)acetamide

Abstract This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 2-chloro-N-(4-ethynylphenyl)acetamide (CAS No. 1233382-40-5).[1] As a bifunctional molecule, this compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 2-chloro-N-(4-ethynylphenyl)acetamide (CAS No. 1233382-40-5).[1] As a bifunctional molecule, this compound serves as a valuable intermediate in medicinal chemistry and materials science, offering both a reactive electrophilic chloroacetamide group and a versatile terminal alkyne for "click" chemistry and other coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative grounding in established chemical principles.

Introduction and Strategic Importance

2-chloro-N-(4-ethynylphenyl)acetamide is a synthetic building block of significant interest. Its structure incorporates two key functional groups:

  • The α-chloroacetamide moiety: A potent electrophile and a common pharmacophore. The reactive C-Cl bond is susceptible to nucleophilic substitution, allowing for the facile introduction of diverse molecular fragments.[2] This group is found in various biologically active molecules, including enzyme inhibitors and anticancer agents.

  • The terminal ethynyl group: A highly versatile functional handle. It readily participates in a range of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, Sonogashira coupling, and other metal-catalyzed cross-coupling reactions.

The combination of these functionalities in a single, relatively simple molecule makes it an ideal starting point for the synthesis of complex molecular architectures, including covalent inhibitors, chemical probes, and novel polymer materials. This guide provides a robust and reproducible methodology for its preparation and unequivocal structural confirmation.

Synthesis Route: Acylation of 4-Ethynylaniline

The most direct and efficient method for preparing 2-chloro-N-(4-ethynylphenyl)acetamide is the nucleophilic acyl substitution reaction between 4-ethynylaniline and chloroacetyl chloride.

Reaction Scheme:

Mechanistic Rationale

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-ethynylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A proton is subsequently removed from the nitrogen atom, yielding the stable amide product.

A critical aspect of this reaction is the concurrent formation of hydrochloric acid (HCl) as a byproduct.[3] The HCl can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[3] Therefore, the inclusion of a non-nucleophilic base, such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is essential to act as an acid scavenger, neutralizing the HCl as it forms and allowing the reaction to proceed to completion.[4][5]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating in-process controls and a thorough purification sequence.

Materials and Equipment:

  • 4-ethynylaniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethynylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

    • Causality: Using an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride into chloroacetic acid, which would consume the reagent and complicate purification.[3]

  • Initial Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

    • Causality: The acylation reaction is highly exothermic. Initial cooling is a critical control measure to prevent a rapid temperature increase, which can lead to the formation of side products, including potential diacylation.[2][3]

  • Reagent Addition: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution via a dropping funnel over 15-20 minutes. Maintain the temperature at or below 5 °C during the addition.

    • Causality: Slow, dropwise addition ensures the reaction rate is controlled and the heat generated can be effectively dissipated by the cooling bath.[2]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours.[2]

  • In-Process Control (IPC): Monitor the reaction's progress by TLC (e.g., using a 3:7 ethyl acetate:hexane mobile phase). The consumption of the starting aniline spot and the appearance of a new, typically higher-Rf product spot will indicate the reaction is proceeding.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete (as indicated by TLC), pour the mixture into a separatory funnel.

    • Wash the organic layer sequentially with water (2x), 1 M HCl (1x) to remove excess triethylamine, and finally with brine (1x).

    • Causality: The aqueous washes remove the triethylamine hydrochloride salt and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford 2-chloro-N-(4-ethynylphenyl)acetamide as a pure solid.

Safety Precautions
  • Chloroacetyl chloride: This reagent is highly corrosive, toxic, and a potent lachrymator. It reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[6]

  • 4-Ethynylaniline: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Triethylamine and Dichloromethane: These are volatile and flammable liquids. Work in a fume hood and avoid sources of ignition.

Characterization and Data Interpretation

Unequivocal confirmation of the synthesized product's identity and purity is achieved through a combination of physical and spectroscopic methods.

Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₈ClNO[1][7]
Molecular Weight 193.63 g/mol [1]
Appearance Expected to be a white to off-white solidN/A
Melting Point Not widely reported; requires experimental determination. Analogs like 2-chloro-N-(4-methylphenyl)acetamide melt at 164-166 °C.[8][9]N/A
Spectroscopic Data

The following table summarizes the expected spectroscopic data based on the compound's structure and analysis of closely related analogs.[10][11]

TechniqueSignal / PeakInterpretation
¹H NMR δ ~10.0-10.5 ppm (s, 1H)Amide N-H proton. The singlet nature and downfield shift are characteristic.
δ ~7.4-7.6 ppm (m, 4H)Aromatic protons (AA'BB' system) of the para-substituted phenyl ring.
δ ~4.2-4.3 ppm (s, 2H)Methylene protons (-CH₂-) adjacent to the chlorine and carbonyl group.
δ ~3.1 ppm (s, 1H)Terminal alkyne proton (-C≡C-H).
¹³C NMR δ ~164-166 ppmAmide carbonyl carbon (C=O).
δ ~138-140 ppmAromatic quaternary carbon attached to the nitrogen (C-NH).
δ ~133 ppmAromatic CH carbons ortho to the ethynyl group.
δ ~119-120 ppmAromatic CH carbons ortho to the amide group.
δ ~118-119 ppmAromatic quaternary carbon attached to the ethynyl group.
δ ~83 ppmQuaternary alkyne carbon (-C≡CH).
δ ~78 ppmProtonated alkyne carbon (-C≡CH).
δ ~43-44 ppmMethylene carbon (-CH₂Cl).
IR (cm⁻¹) ~3300-3250N-H stretch (amide).
~3290Terminal Alkyne ≡C-H stretch.
~2100Alkyne C≡C stretch (weak).
~1670-1685C=O stretch (Amide I band).
~1580-1600N-H bend (Amide II band) / Aromatic C=C stretch.
~750-800C-Cl stretch.
MS (ESI+) m/z ~194.04 [M+H]⁺Protonated molecular ion.
m/z ~216.02 [M+Na]⁺Sodiated adduct.
Isotopic PatternA characteristic ~3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks, confirming the presence of one chlorine atom.[11]

Visualized Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of 2-chloro-N-(4-ethynylphenyl)acetamide.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Workup & Purification Start Dissolve 4-ethynylaniline and TEA in anhy. DCM Cool Cool to 0 °C in ice bath Start->Cool Add Dropwise addition of Chloroacetyl Chloride Cool->Add Stir Stir at RT (3-5 hours) Add->Stir TLC Monitor by TLC Stir->TLC Wash Aqueous Wash (H₂O, HCl, Brine) TLC->Wash Dry Dry (Na₂SO₄) Wash->Dry Evap Concentrate (Rotary Evaporator) Dry->Evap Recrystal Recrystallize Evap->Recrystal Product Pure Product Recrystal->Product

Caption: Workflow for the synthesis and purification of the target compound.

Conclusion

This guide has detailed a reliable and well-rationalized synthetic route for 2-chloro-N-(4-ethynylphenyl)acetamide, a key bifunctional intermediate for chemical synthesis. By following the outlined experimental protocol, which emphasizes control over reaction conditions and includes a thorough purification procedure, researchers can confidently prepare this compound in high purity. The provided expected characterization data serves as a benchmark for verifying the structural integrity of the final product. The methodologies and insights contained herein are designed to empower scientists in their pursuit of novel therapeutics and advanced materials.

References

  • Benchchem. Application of 4-Ethylaniline in the Synthesis of Pharmaceutical Intermediates.

  • ChemicalBook. 2-CHLORO-N-(4-METHYLPHENYL)ACETAMIDE Product Description.

  • Loba Chemie. 2-CHLORO ACETAMIDE FOR SYNTHESIS.

  • NIST. Acetamide, 2-chloro-. NIST Chemistry WebBook.

  • PubChemLite. 2-chloro-n-(4-ethynylphenyl)acetamide (C10H8ClNO).

  • NIST. Acetamide, 2-chloro- (Mass Spectrum). NIST Chemistry WebBook.

  • Missioui, A. et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at:

  • JournalNX. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. JournalNX- A Multidisciplinary Peer Reviewed Journal.

  • Shaikh, V. et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences. Available at:

  • Sapphire Bioscience. 2-Chloro-N-(4-ethynylphenyl)acetamide.

  • Al-Hourani, B. et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules.

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  • Eldebss, T. M. A. et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.

  • PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.

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  • Benchchem. Technical Support Center: Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.

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  • Benchchem. Structural Analysis and Characterization of 2-chloro-N-(pyridin-4-yl)acetamide: A Technical Guide.

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  • International Journal of ChemTech Research. Synthesis, characterization and study biological activity of some new pyrimidine and 1,2,3,4-tetrazole derivatives based on sulfadiazine.

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Sources

Foundational

The Solubility Enigma: A Technical Guide to Understanding and Determining the Solubility of 2-chloro-N-(4-ethynylphenyl)acetamide in Organic Solvents

Introduction: The Crucial Role of Solubility in Drug Development Compound Profile: 2-chloro-N-(4-ethynylphenyl)acetamide To understand the solubility of 2-chloro-N-(4-ethynylphenyl)acetamide, we must first consider its m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crucial Role of Solubility in Drug Development

Compound Profile: 2-chloro-N-(4-ethynylphenyl)acetamide

To understand the solubility of 2-chloro-N-(4-ethynylphenyl)acetamide, we must first consider its molecular structure and key physicochemical properties. The molecule features a chloroacetamide group attached to an ethynyl-substituted phenyl ring. This combination of a polar amide, a reactive chloro group, and a relatively nonpolar ethynylphenyl moiety gives it a unique character that influences its interactions with various solvents.

PropertyPredicted Value/InformationSource/Method
Molecular Formula C₁₀H₈ClNOPubChemLite[2]
Molecular Weight 193.63 g/mol PubChemLite[2]
Predicted XlogP 1.9PubChemLite[2]
Predicted pKa (amide proton) ~12.90 (based on 2-chloro-N-(4-methylphenyl)acetamide)ChemicalBook[3]
Melting Point of Precursor (4-ethynylaniline) 98-104 °CSigma-Aldrich[4]

The predicted XlogP of 1.9 suggests a moderate lipophilicity, indicating that the compound will likely exhibit solubility in a range of organic solvents. The amide proton is weakly acidic, with a predicted pKa around 12.90, meaning it will be predominantly in its neutral form in most organic solvents.

The Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a complex interplay of intermolecular forces. For 2-chloro-N-(4-ethynylphenyl)acetamide, several factors govern its solubility in a given organic solvent:

  • Solvent Polarity : The polarity of the solvent is a primary determinant of solubility. Polar aprotic solvents are likely to be effective due to dipole-dipole interactions with the amide and chloro groups of the solute.

  • Hydrogen Bonding : The amide group in 2-chloro-N-(4-ethynylphenyl)acetamide contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Protic solvents, such as alcohols, can engage in hydrogen bonding with the solute, which can enhance solubility. Similarly, aprotic solvents with hydrogen bond accepting capabilities can interact with the N-H group.

  • Temperature : In most cases, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

  • Crystalline Structure : The stability of the crystal lattice of the solid solute will impact its solubility. A more stable crystal lattice (higher lattice energy) will require more energy to break apart, resulting in lower solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5][6] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached between the undissolved solid and the saturated solution.

Detailed Experimental Protocol
  • Preparation :

    • Ensure the 2-chloro-N-(4-ethynylphenyl)acetamide is of high purity.

    • Use analytical grade organic solvents.

    • Prepare a series of vials for each solvent to be tested.

  • Addition of Solute and Solvent :

    • Add an excess amount of 2-chloro-N-(4-ethynylphenyl)acetamide to each vial. The presence of undissolved solid at the end of the experiment is crucial.

    • Accurately dispense a known volume of the selected organic solvent into each vial.

  • Equilibration :

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

  • Phase Separation :

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. It is important to pre-saturate the filter with the solution to avoid loss of solute due to adsorption to the filter material.

  • Analysis :

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Analyze the concentration of 2-chloro-N-(4-ethynylphenyl)acetamide in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

  • Calculation :

    • Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A High Purity Solute C Add Excess Solute to Solvent A->C B Analytical Grade Solvent B->C D Equilibrate (e.g., 24-72h at 25°C) C->D E Sample Supernatant D->E F Filter (0.45 µm) E->F G Dilute Sample F->G H HPLC Analysis G->H I Calculate Solubility H->I

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for 2-chloro-N-(4-ethynylphenyl)acetamide at 25 °C

SolventSolvent Polarity (Dielectric Constant)Solubility (mg/mL)
Dichloromethane9.1[Experimental Value]
Acetone20.7[Experimental Value]
Ethyl Acetate6.0[Experimental Value]
Ethanol24.6[Experimental Value]
Acetonitrile37.5[Experimental Value]
N,N-Dimethylformamide (DMF)36.7[Experimental Value]
Dimethyl Sulfoxide (DMSO)46.7[Experimental Value]
Toluene2.4[Experimental Value]
Heptane1.9[Experimental Value]

By analyzing the solubility data in conjunction with solvent properties, researchers can gain insights into the dissolution mechanism. For example, high solubility in polar aprotic solvents like DMF and DMSO would suggest that dipole-dipole interactions are significant. Good solubility in ethanol would indicate the importance of hydrogen bonding.

Computational Approaches: A Complementary Perspective

In addition to experimental determination, computational models can provide valuable predictions of solubility.[7][8] Methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) and various machine learning algorithms can estimate solubility based on the molecular structures of the solute and solvent.[4][9][10] These in silico tools are particularly useful in the early stages of drug discovery for high-throughput screening of virtual compounds and for prioritizing experimental work.

Conclusion

While a definitive, pre-existing value for the solubility of 2-chloro-N-(4-ethynylphenyl)acetamide in various organic solvents remains elusive in the public domain, this guide provides a robust framework for its determination and interpretation. By understanding the underlying theoretical principles and diligently applying the detailed experimental protocol, researchers can generate reliable and accurate solubility data. This information is indispensable for the rational design of synthetic routes, the development of effective purification strategies, and the formulation of novel therapeutics. The synergy of experimental measurement and computational prediction will continue to be a powerful paradigm in advancing our understanding of the fundamental physicochemical properties that govern the journey of a molecule from a laboratory curiosity to a life-changing medicine.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-(4-ethynylphenyl)acetamide (C10H8ClNO). Retrieved from [Link]

  • SciSpace. (2023, May 1). Prediction of Solubility of Acetylene in Organic Solvents over a Wide Range of Temperature and Pressure. Retrieved from [Link]

  • RAYTOR. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of acetylene solubility by a mechanism-data hybrid-driven machine learning model constructed based on COSMO-RS theory. Retrieved from [Link]

  • Nature. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

  • PMC. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Dual-Stage Bioconjugation Using 2-Chloro-N-(4-ethynylphenyl)acetamide via Thiol Alkylation and CuAAC Click Chemistry

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale The development of c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The development of complex bioconjugates—such as antibody-drug conjugates (ADCs), fluorescent probes, and immobilized enzymes—requires highly chemoselective and bioorthogonal chemistries. The bifunctional linker 2-chloro-N-(4-ethynylphenyl)acetamide (MW: 193.63) provides an elegant two-stage conjugation strategy. It features an α -chloroacetamide moiety for highly specific, irreversible cysteine alkylation, and a terminal phenylacetylene group for Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC).

  • Superior Chemoselectivity and Stability: While maleimides are highly reactive, they are susceptible to retro-Michael exchange in systemic circulation, leading to off-target payload transfer. Iodoacetamides form stable thioethers but often exhibit cross-reactivity with lysine and histidine residues. Chloroacetamides, being less electrophilic, require slightly longer reaction times but offer unparalleled specificity for sulfhydryl groups (cysteines) and yield permanently stable thioether bonds[1][2].

  • Bioorthogonal Efficiency: The terminal alkyne is completely inert to biological functional groups. When activated by a Cu(I) catalyst, it reacts rapidly with azide-functionalized cargos to form a stable 1,2,3-triazole linkage[3][4].

Experimental Workflow & Logic

The conjugation is executed in two distinct stages to prevent cross-reactivity and ensure stoichiometric control.

G Protein Protein (Free Cysteine) Alkylation Stage 1: Thiol Alkylation (pH 7.5-8.0, 2-4h) Protein->Alkylation Linker 2-Chloro-N-(4-ethynylphenyl) acetamide Linker->Alkylation ProteinAlkyne Alkyne-Modified Protein Alkylation->ProteinAlkyne Click Stage 2: CuAAC Click (CuSO4, THPTA, Ascorbate) ProteinAlkyne->Click Azide Azide-Functionalized Cargo Azide->Click Conjugate Final Triazole Conjugate Click->Conjugate

Workflow of dual-stage bioconjugation using 2-chloro-N-(4-ethynylphenyl)acetamide linker.

Reagent Preparation & Causality

A self-validating protocol relies on the precise preparation and handling of reagents. CuAAC chemistry is notoriously sensitive to reactive oxygen species (ROS) generated by free Cu(I), which can degrade proteins and nucleic acids. To mitigate this, we utilize THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble accelerating ligand that tightly chelates Cu(I), blocking its bioavailability while maintaining catalytic effectiveness[5][6][7].

Table 1: Critical Reagents and Mechanistic Roles
ReagentFunctionConcentration / StorageMechanistic Note
TCEP-HCl Disulfide Reductant100 mM in water (Fresh)Reduces disulfides without introducing competing thiols (unlike DTT/BME).
2-Chloro-N-(4-ethynylphenyl)acetamide Bifunctional Linker50 mM in anhydrous DMSOMust be kept anhydrous to prevent premature hydrolysis of the chloroacetamide.
CuSO₄ Cu(II) Source20 mM in water (Stable)Provides the copper core. Must be pre-complexed with THPTA before reduction[5][8].
THPTA Cu(I) Stabilizing Ligand100 mM in water (Stable)Prevents Cu(I) oxidation and protects the protein from ROS-mediated degradation[4][6].
Sodium Ascorbate Reducing Agent100 mM in water (Fresh)Reduces Cu(II) to the catalytically active Cu(I) in situ[5][8]. Must be made fresh daily.

Step-by-Step Methodologies

Protocol A: Stage 1 - Cysteine-Selective Alkylation

Objective: Install the alkyne handle onto the protein via a stable thioether bond.

  • Protein Preparation: Dilute the target protein to 1–5 mg/mL in Alkylation Buffer (50 mM HEPES, 150 mM NaCl, 5 mM EDTA, pH 7.8).

    • Causality: pH 7.8 is the kinetic sweet spot. Below pH 7.5, the cysteine thiolate is insufficiently deprotonated; above pH 8.0, the risk of off-target lysine alkylation increases. EDTA chelates trace metals that could oxidize free thiols.

  • Disulfide Reduction: Add 10 molar equivalents of TCEP to the protein solution. Incubate at room temperature (RT) for 30 minutes.

    • Causality: TCEP is a phosphine-based reductant. Because it lacks a thiol group, it does not need to be removed prior to the addition of the chloroacetamide linker.

  • Linker Addition: Add 10–20 molar equivalents of 2-chloro-N-(4-ethynylphenyl)acetamide (from the 50 mM DMSO stock) to the reduced protein. Ensure the final DMSO concentration remains 10% v/v to prevent protein denaturation.

  • Incubation: Incubate the reaction in the dark at RT for 2–4 hours (or overnight at 4°C) with gentle end-over-end mixing.

  • Purification: Remove unreacted linker and TCEP using a size-exclusion desalting column (e.g., Zeba Spin) or dialysis against CuAAC Buffer (50 mM Potassium Phosphate, 150 mM NaCl, pH 7.4).

    • Validation Check: Measure protein concentration via A280. The protein is now "alkyne-activated."

Protocol B: Stage 2 - CuAAC Click Conjugation

Objective: Conjugate the azide-functionalized cargo to the alkyne-activated protein.

  • Catalyst Pre-complexation (Critical Step): In a separate microcentrifuge tube, mix CuSO₄ (20 mM) and THPTA (100 mM) at a 1:5 molar ratio (e.g., 5 µL CuSO₄ + 5 µL THPTA). Incubate at RT for 5–10 minutes.

    • Causality: Pre-complexing ensures that 100% of the copper is chelated by the ligand before it encounters the protein or the reducing agent, completely suppressing ROS generation[5][8].

  • Reaction Assembly: To the alkyne-activated protein (from Protocol A), add 3–5 molar equivalents of the Azide-functionalized cargo.

  • Catalyst Addition: Add the pre-complexed CuSO₄/THPTA solution to the protein-azide mixture. The final concentration of Cu in the reaction should be 50–100 µM.

  • Initiation: Add freshly prepared Sodium Ascorbate to a final concentration of 2.5–5 mM. Vortex gently to mix.

    • Causality: Ascorbate initiates the reaction by reducing the THPTA-chelated Cu(II) to the active Cu(I) species[7][8].

  • Incubation: Protect from light and incubate at RT for 30–60 minutes[6][7].

  • Quenching & Purification: Quench the reaction by adding EDTA (final concentration 5 mM) to strip the copper. Purify the final conjugate via size-exclusion chromatography or dialysis to remove the catalyst and excess azide cargo.

Quantitative Data & Optimization Matrix

To assist in troubleshooting and scaling, the following table summarizes the kinetic dependencies of the CuAAC reaction based on empirical optimization.

Table 2: CuAAC Reaction Parameters and Expected Outcomes
ParameterSub-optimal ConditionOptimal ConditionCausal Outcome / Observation
Cu:THPTA Ratio 1:1 or unchelated1:51:1 leads to incomplete chelation, resulting in protein precipitation and ROS-induced cleavage[7].
Ascorbate State > 24 hours oldFreshly dissolvedOxidized ascorbate fails to reduce Cu(II), resulting in zero triazole formation (reaction stalls).
Buffer Composition Tris bufferPhosphate / HEPESTris contains primary amines that weakly coordinate copper, competing with THPTA and slowing kinetics.
Thiol Presence DTT/BME presentTCEP onlyFree thiols from DTT will react with the chloroacetamide (Stage 1) and can also poison the Cu(I) catalyst (Stage 2).

References

  • Cu(I)-Catalyzed Click Chemistry in Glycoscience and Their Diverse Applications | Chemical Reviews - ACS Publications. acs.org. Available at:[Link]

  • Glen Report 26.15 - New Product - THPTA - A Water Soluble Click Ligand. glenresearch.com. Available at:[Link]

  • QM Analyses for Cysteine – Chloroacetamide Bioconjugation - WuXi Biology. wuxibiology.com. Available at:[Link]

  • Click Chemistry Protocols - Xi'an Confluore Biological Technology Co., Ltd. confluore.com. Available at:[Link]

  • Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology - University of Oxford. ox.ac.uk. Available at:[Link]

Sources

Application

Activity-based protein profiling (ABPP) with 2-chloro-N-(4-ethynylphenyl)acetamide

Activity-Based Protein Profiling (ABPP) with 2-Chloro-N-(4-ethynylphenyl)acetamide: A Comprehensive Guide for Cysteine Ligandability Mapping Executive Summary Activity-based protein profiling (ABPP) has fundamentally tra...

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Author: BenchChem Technical Support Team. Date: March 2026

Activity-Based Protein Profiling (ABPP) with 2-Chloro-N-(4-ethynylphenyl)acetamide: A Comprehensive Guide for Cysteine Ligandability Mapping

Executive Summary

Activity-based protein profiling (ABPP) has fundamentally transformed fragment-based ligand discovery (FBLD) by enabling the proteome-wide mapping of reactive amino acids. While early ABPP methodologies relied on highly reactive, promiscuous probes (e.g., iodoacetamides) to catalog the entire cysteine proteome, modern covalent drug discovery requires "tempered" electrophiles. 2-Chloro-N-(4-ethynylphenyl)acetamide is a highly optimized, broad-spectrum "scout" probe designed to selectively interrogate functionally significant, ligandable cysteines across native biological systems[1]. This application note provides a mechanistic rationale, self-validating protocols, and data interpretation guidelines for deploying this probe in chemoproteomic workflows.

Mechanistic Rationale: The Causality of Probe Design

The utility of 2-chloro-N-(4-ethynylphenyl)acetamide lies in the precise tuning of its steric and electronic properties:

  • The Chloroacetamide Warhead (Tempered Reactivity): Unlike iodoacetamides, which rapidly alkylate nearly all solvent-exposed cysteines, chloroacetamides possess intrinsically lower electrophilicity. This tempered reactivity means the probe relies on the local protein microenvironment to drive covalent bond formation. It selectively targets cysteines with enhanced nucleophilicity (lowered pKa)—typically those residing in catalytic active sites, allosteric pockets, or protein-protein interaction interfaces[1].

  • The 4-Ethynylphenyl Moiety (Recognition & Enrichment): The phenyl ring acts as a rigid, hydrophobic recognition element that mimics small-molecule fragment binding, driving reversible affinity prior to the irreversible covalent reaction[2]. The para-ethynyl group provides a sterically unhindered terminal alkyne, serving as an ideal bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3].

Workflow Visualization

ABPP_Workflow Sample Biological Sample (Cells/Lysate) Probe Probe Labeling (Chloroacetamide Alkyne) Sample->Probe Incubation Click CuAAC Click Chemistry (Biotin-Azide) Probe->Click Covalent Adduct Enrichment Streptavidin Enrichment & Stringent Wash Click->Enrichment Biotinylation Digestion On-Bead Digestion (Tryptic Cleavage) Enrichment->Digestion Isolate Targets LCMS LC-MS/MS Analysis Digestion->LCMS Elute Peptides

Figure 1: Standard ABPP workflow for cysteine profiling using an alkyne-tagged chloroacetamide probe.

Self-Validating Experimental Protocol

This protocol is designed for the competitive profiling of covalent fragments (isoTOP-ABPP) or standard cysteine mapping. Every step is engineered to prevent false positives and ensure quantitative accuracy.

Phase 1: Lysate Preparation & Probe Labeling

Objective: Preserve native protein structure and cysteine oxidation states while allowing the probe to access functional pockets.

  • Cell Lysis: Lyse cells in cold DPBS (without Ca²⁺/Mg²⁺) using probe sonication.

    • Causality Check:Strictly avoid DTT, β-mercaptoethanol, or EDTA. Thiol-based reducing agents will directly react with and quench the chloroacetamide probe. EDTA will chelate the copper catalyst required for the downstream click reaction, resulting in complete assay failure.

  • Protein Normalization: Clear the lysate via centrifugation (20,000 × g, 45 min) and normalize the soluble proteome to 2.0 mg/mL.

  • Probe Incubation: Add 2-chloro-N-(4-ethynylphenyl)acetamide to a final concentration of 50 µM (from a 50x DMSO stock). Incubate at 37°C for 1 hour.

    • Causality Check: 50 µM is the optimal "scout" concentration. It is high enough to saturate ligandable cysteines but low enough to avoid the non-specific, forced alkylation of structural disulfides[4].

Phase 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Covalently attach a biotin reporter to the alkyne-tagged proteins without inducing oxidative damage.

  • To 1 mL of labeled lysate, add the following reagents strictly in this order , vortexing between each addition:

    • Biotin-Azide (100 µM final): The reporter tag.

    • THPTA (1 mM final) / CuSO4 (1 mM final) Pre-mix: Pre-incubate these two reagents for 5 minutes before adding to the lysate. Causality: THPTA is an accelerating ligand that coordinates Cu(II). Pre-complexing prevents free copper from catalyzing the generation of reactive oxygen species (ROS) that artificially oxidize protein cysteines.

    • TCEP (1 mM final, freshly prepared): Causality: TCEP reduces Cu(II) to the catalytically active Cu(I) state. Adding it last ensures the copper is already safely complexed by THPTA before reduction occurs.

  • Incubate at room temperature for 1 hour in the dark.

Validation Checkpoint (Self-Validating System): Before scaling up for LC-MS/MS, run a 50 µg parallel aliquot where Biotin-Azide is replaced with TAMRA-Azide. Resolve this aliquot on an SDS-PAGE gel and scan for in-gel fluorescence. A robust, multi-band fluorescent lane validates that the probe is active, the click chemistry is functional, and the lysate thiols are intact.

Phase 3: Precipitation & Stringent Enrichment

Objective: Isolate only covalently modified proteins and eliminate background noise.

  • Wessel-Flügge Precipitation: Add 4 volumes of cold methanol, 1 volume of chloroform, and 3 volumes of water. Vortex and centrifuge to form a protein disc.

    • Causality Check: This step removes unreacted Biotin-Azide. If omitted, free Biotin-Azide will competitively saturate the streptavidin beads, reducing protein enrichment yields by >90%.

  • Resuspension: Wash the pellet with methanol, air dry briefly, and resuspend in 1.2% SDS in PBS via sonication. Dilute with PBS to a final SDS concentration of 0.2%.

  • Enrichment: Add 100 µL of pre-washed Streptavidin agarose beads. Incubate rotating for 2 hours at room temperature.

  • Stringent Washing: Wash beads sequentially with 1% SDS, 8M Urea, and PBS.

    • Causality Check: These harsh denaturing washes disrupt non-covalent protein-protein interactions. Only proteins directly alkylated by the probe will remain attached to the beads.

Phase 4: On-Bead Digestion
  • Reduction/Alkylation: Resuspend beads in 8M Urea. Add DTT (10 mM, 30 min), followed by Iodoacetamide (20 mM, 30 min in the dark).

    • Causality Check: Alkylating the unmodified cysteines prevents disulfide shuffling and unpredictable mass shifts during MS analysis.

  • Tryptic Digestion: Dilute Urea to <2M with 100 mM TEAB buffer. Add 2 µg of sequencing-grade Trypsin and digest overnight at 37°C.

  • Elution: Collect the supernatant containing the released tryptic peptides, desalt via C18 StageTips, and proceed to LC-MS/MS analysis.

Competitive Profiling Logic

When using 2-chloro-N-(4-ethynylphenyl)acetamide to screen novel covalent drugs, the assay is run in a competitive format. A reduction in probe labeling indicates that the competitor drug successfully engaged the target cysteine.

Competitive_ABPP cluster_0 Path A: Vehicle Control cluster_1 Path B: Competitor Treatment Target Protein with Reactive Cysteine ProbeA Alkyne Probe Labeling (High MS Signal) Target->ProbeA 1. DMSO 2. Probe Competitor Covalent Fragment Pre-incubation Target->Competitor 1. Fragment ProbeB Alkyne Probe Labeling (Low/No MS Signal) Competitor->ProbeB 2. Probe

Figure 2: Competitive ABPP logic. Pre-incubation with a competitor blocks subsequent probe labeling.

Quantitative Data Summary

Understanding the baseline reactivity of your probe is critical for interpreting chemoproteomic data. The table below summarizes the proteomic behavior of chloroacetamides compared to other common electrophilic classes[3][4].

Probe ClassRepresentative WarheadRelative Thiol ReactivityProteomic SelectivityTypical Ligandable Sites QuantifiedPrimary Application
Iodoacetamide IA-alkyneVery HighLow (Pan-reactive)>10,000Global cysteine mapping; Total protein quantification.
Chloroacetamide 2-chloro-N-(4-ethynylphenyl)acetamide Moderate High (Functional Sites) ~1,000 - 2,000 Scout fragment screening; Target engagement mapping.
Acrylamide Acrylamide-alkyneLowVery High<500Identifying hyper-nucleophilic catalytic residues.

Note: 2-chloro-N-(4-ethynylphenyl)acetamide strikes the optimal balance, providing enough depth to screen thousands of proteins while maintaining strict selectivity for functionally relevant, druggable pockets.

References

  • Source: nih.
  • Source: biorxiv.
  • Source: chemrxiv.
  • Source: nih.

Sources

Method

Application Note: Live-Cell Imaging and Permeability Profiling using 2-chloro-N-(4-ethynylphenyl)acetamide

Executive Summary The development of bioorthogonal chemical probes has revolutionized our ability to interrogate the cysteinome in its native cellular environment. 2-chloro-N-(4-ethynylphenyl)acetamide is a bifunctional,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of bioorthogonal chemical probes has revolutionized our ability to interrogate the cysteinome in its native cellular environment. 2-chloro-N-(4-ethynylphenyl)acetamide is a bifunctional, activity-based probe designed for the covalent labeling of functionally critical, hyper-reactive cysteines. By combining a tuned chloroacetamide electrophile with a sterically minimal alkyne handle, this probe achieves exceptional cell permeability and enables high-fidelity live-cell labeling followed by post-fixation fluorescence imaging or chemoproteomic enrichment.

This application note details the mechanistic rationale behind the probe's design, outlines its physicochemical advantages, and provides a rigorously validated, self-contained protocol for live-cell imaging using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanistic Principles & Probe Design (The "Why")

As a Senior Application Scientist, it is critical to understand that successful live-cell imaging relies on balancing probe reactivity, cellular toxicity, and membrane permeability.

Tuned Cysteine Reactivity

Traditional activity-based protein profiling (ABPP) often utilizes iodoacetamides, which are hyper-reactive and can indiscriminately alkylate the proteome, leading to high background noise and cellular toxicity. In contrast, the chloroacetamide warhead is a "softer" electrophile. It exhibits tempered reactivity, selectively targeting hyper-nucleophilic cysteines (often found in enzyme active sites or functional allosteric pockets) while leaving structural cysteines untouched[1]. This tuned reactivity profile significantly reduces off-target toxicity during extended live-cell incubations[2].

Cell Permeability and Bioorthogonality

To capture the true biological state of the proteome, labeling must occur in situ (in living cells) rather than in cell lysates, where spatial organization and native redox states are destroyed. With a low molecular weight (193.6 Da) and an uncharged, lipophilic profile, 2-chloro-N-(4-ethynylphenyl)acetamide rapidly diffuses across the lipid bilayer[3].

The incorporation of a terminal ethynylphenyl (alkyne) group serves as the bioorthogonal reporter. Because the alkyne is exceptionally small, it does not perturb the native interactome or the probe's membrane permeability. Once the probe is covalently bound to its target, the alkyne handle is inert to biological functional groups but readily undergoes CuAAC "click" chemistry with an azide-fluorophore for visualization[4].

Physicochemical & Kinetic Properties

The table below summarizes the critical parameters of 2-chloro-N-(4-ethynylphenyl)acetamide that dictate its experimental use.

PropertyValue / DescriptionExperimental Implication
Molecular Weight 193.63 g/mol [3]Highly favorable for passive membrane diffusion.
Chemical Formula C₁₀H₈ClNO[3]Uncharged at physiological pH; highly lipophilic.
Electrophile α-ChloroacetamideSlower reaction kinetics than iodoacetamides; requires 1–2 h incubation for optimal labeling[1].
Target Residue Cysteine (Thiolate, -S⁻)Forms a stable, irreversible thioether covalent adduct.
Bioorthogonal Tag Terminal AlkyneRequires Cu(I) catalysis (CuAAC) to react with Azide-tags[4].

Reaction Pathway & Mechanism

The labeling process is a two-step sequence: (1) Intracellular nucleophilic attack by a reactive cysteine thiolate onto the chloroacetamide, displacing the chloride ion and forming a stable thioether bond. (2) Post-fixation CuAAC click chemistry, where a Cu(I) catalyst drives the cycloaddition between the probe's alkyne and an exogenous azide-fluorophore.

Mechanism P1 Target Protein (Hyper-reactive Cys-SH) A1 Covalent Thioether Adduct (Alkyne-Tagged) P1->A1 Alkylation P2 2-chloro-N-(4-ethynylphenyl)acetamide (Cell-Permeable Probe) P2->A1 Nucleophilic Attack R1 Fluorescently Labeled Protein (Triazole Linkage) A1->R1 CuAAC Click Reaction F1 Azide-Fluorophore + Cu(I) Catalyst F1->R1

Chemical mechanism of cysteine alkylation followed by CuAAC click chemistry.

Experimental Protocols

Workflow Overview

Workflow N1 1. Live Cell Culture (Seed & Grow) N2 2. Probe Incubation (10-50 µM, 1-2 h) N1->N2 N3 3. Wash & Fixation (4% PFA) N2->N3 N4 4. Permeabilization (0.1% Triton X-100) N3->N4 N5 5. CuAAC Click Chemistry (Azide-Fluorophore) N4->N5 N6 6. Fluorescence Imaging (Confocal Microscopy) N5->N6

Workflow for live-cell in situ labeling and post-fixation fluorescence imaging.

Protocol 1: Live-Cell In Situ Labeling & Permeability Assay

Causality Note: Labeling must be performed in live, intact cells to ensure that only naturally accessible, biologically active cysteines are targeted. Lysis prior to labeling exposes structural cysteines, leading to false positives.

Materials:

  • Target cell line (e.g., HeLa, A549) plated on glass-bottom imaging dishes (e.g., MatTek).

  • 2-chloro-N-(4-ethynylphenyl)acetamide stock (10 mM in anhydrous DMSO).

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C.

  • 4% Paraformaldehyde (PFA) in PBS.

Step-by-Step Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency in appropriate complete media.

  • Probe Incubation: Dilute the probe stock into fresh, pre-warmed culture media to a final concentration of 25 µM (ensure final DMSO concentration is ≤ 0.5% to prevent solvent-induced cytotoxicity). Replace the media on the cells with the probe-containing media.

  • In Situ Labeling: Incubate the cells at 37°C, 5% CO₂ for 1.5 hours. Why 1.5 hours? Chloroacetamides have slower reaction kinetics than iodoacetamides; this duration ensures maximal target engagement while preserving cell viability[1].

  • Washing (Critical Step): Aspirate the media and wash the cells gently 3 times with pre-warmed PBS (5 minutes per wash). Why wash before fixation? Fixation denatures proteins. If unreacted probe is left in the dish during fixation, it will artifactually label newly exposed structural cysteines[2].

  • Fixation: Add 4% PFA and incubate at room temperature (RT) for 15 minutes to crosslink proteins and preserve cellular architecture. Wash 2 times with PBS.

Protocol 2: CuAAC Click Chemistry & Fluorescence Imaging

Causality Note: The CuAAC reaction requires Cu(I). Because Cu(I) is highly unstable and easily oxidizes to Cu(II) or generates Reactive Oxygen Species (ROS), the use of a stabilizing ligand (THPTA) and a reducing agent (Sodium Ascorbate) is strictly required to protect the fluorophore and cellular structures.

Materials:

  • 0.1% Triton X-100 in PBS.

  • Azide-Fluorophore (e.g., Alexa Fluor 488-Azide, 1 mM stock in DMSO).

  • CuSO₄ (100 mM in H₂O).

  • THPTA ligand (100 mM in H₂O).

  • Sodium Ascorbate (100 mM in H₂O, must be prepared fresh ).

Step-by-Step Procedure:

  • Permeabilization: Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at RT. Why permeabilize? While the initial probe is cell-permeable, the bulky azide-fluorophore and the click reagents cannot cross the fixed lipid bilayer without detergent. Wash 2 times with PBS.

  • Master Mix Preparation: Prepare the click chemistry master mix in the following exact order to ensure proper catalyst formation:

    • PBS (Volume to reach desired final volume)

    • Azide-Fluorophore (Final concentration: 1–5 µM)

    • Pre-mix CuSO₄ (Final: 1 mM) and THPTA (Final: 1 mM) in a separate tube, then add to the master mix. Why pre-mix? This immediately coordinates Cu(II) with the ligand, preventing precipitation and ROS generation.

    • Sodium Ascorbate (Final: 2 mM). The solution should turn slightly pale/clear upon addition, indicating reduction of Cu(II) to active Cu(I).

  • Click Reaction: Add the master mix to the permeabilized cells. Incubate in the dark at RT for 1 hour.

  • Final Washes: Aspirate the click mixture. Wash the cells 3 times with PBS containing 0.1% Tween-20 (5 minutes per wash) to remove unreacted fluorophore and copper residue.

  • Imaging: Mount the cells with a nuclear counterstain (e.g., Hoechst 33342) and image using a confocal fluorescence microscope (e.g., 488 nm laser line for Alexa Fluor 488).

References

The following sources provide the authoritative grounding for the mechanistic claims, chemical properties, and protocol standards described in this application note:

1.[3] Accel Scientific: 2-chloro-N-(4-ethynylphenyl)acetamide Product Specifications. Available at: 2.[1] Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries. PubMed Central (NIH). Available at: 3.[4] Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PubMed Central (NIH). Available at: 4.[2] Competitive Live-Cell Profiling Strategy for Discovering Inhibitors of the Quinolone Biosynthesis of Pseudomonas aeruginosa. Journal of the American Chemical Society. Available at:

Sources

Application

Using 2-chloro-N-(4-ethynylphenyl)acetamide as a bifunctional crosslinker

Application Note: High-Fidelity Cysteine Profiling and Bioconjugation Using 2-Chloro-N-(4-ethynylphenyl)acetamide Executive Summary The mapping of reactive cysteines is a cornerstone of modern chemoproteomics, enabling t...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Cysteine Profiling and Bioconjugation Using 2-Chloro-N-(4-ethynylphenyl)acetamide

Executive Summary

The mapping of reactive cysteines is a cornerstone of modern chemoproteomics, enabling the discovery of targeted covalent inhibitors (TCIs) and the profiling of redox-sensitive protein networks[1]. 2-chloro-N-(4-ethynylphenyl)acetamide is a highly optimized bifunctional chemical probe designed for these applications. By pairing a finely tuned chloroacetamide electrophile with a sterically accessible phenylalkyne handle, this probe offers superior target selectivity and bioorthogonal conjugation efficiency compared to traditional iodoacetamide-based reagents.

This application note provides a comprehensive, causality-driven guide to utilizing this probe for Activity-Based Protein Profiling (ABPP) and bioconjugation, ensuring robust, self-validating experimental workflows.

Mechanistic Rationale & Probe Design

As a Senior Application Scientist, I emphasize that successful chemoproteomics relies on understanding the kinetic and thermodynamic limits of your reagents. The design of 2-chloro-N-(4-ethynylphenyl)acetamide leverages two distinct chemical principles:

  • The Chloroacetamide Warhead (High-Fidelity Alkylation): The probe covalently modifies proteins via an SN​2 nucleophilic substitution, where the thiolate anion of a reactive cysteine displaces the chloride leaving group. While iodoacetamides are highly reactive, they suffer from off-target alkylation of lysines, histidines, and N-termini (often yielding only ~80-85% cysteine selectivity)[2]. The chloroacetamide group is intrinsically less reactive, which kinetically restricts its modification profile almost exclusively to hyper-reactive, functional cysteines, achieving >95% selectivity across the proteome[2].

  • The 4-Ethynylphenyl Handle (Bioorthogonal Click Chemistry): The terminal alkyne allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach reporter tags (e.g., fluorophores or biotin)[3]. The rigid aromatic phenyl ring acts as a spacer, projecting the alkyne out of deep protein binding pockets. This reduces steric hindrance and significantly enhances the kinetics of the click reaction compared to flexible aliphatic linkers.

Workflow N1 Native Proteome (Reactive Cysteines) N3 Alkyne-Tagged Proteome N1->N3 SN2 Alkylation N2 2-Chloro-N-(4-ethynylphenyl) acetamide N2->N3 Probe Binding N5 Triazole-Linked Bioconjugate N3->N5 CuAAC Click N4 Azide-Reporter + Cu(I) Catalyst N4->N5 Cycloaddition N6 Enrichment & LC-MS/MS N5->N6 Streptavidin Pulldown

Chemoproteomic workflow for cysteine profiling using a bifunctional chloroacetamide probe.

Comparative Electrophile Profiling

To justify the selection of a chloroacetamide over other electrophiles, it is critical to evaluate the quantitative trade-offs between reactivity and selectivity.

Electrophile ClassExample ProbeRelative ReactivityCysteine SelectivityPrimary Off-Target RiskOptimal Application
Iodoacetamide IAA-alkyneHighModerate (~80-85%)Lysine, HistidineExhaustive, rapid labeling
Chloroacetamide 2-chloro-N-(4-ethynylphenyl)acetamide Moderate High (>95%) Minimal High-fidelity chemoproteomics
Acrylamide Acrylamide-alkyneLowVery HighMinimalCovalent inhibitor screening
Maleimide Maleimide-alkyneVery HighModerateHydrolysis (ring opening)Fast bioconjugation (acidic pH)

Data synthesized from proteome-wide selectivity profiling studies[2].

Step-by-Step Experimental Protocols

The following protocols establish a self-validating system for competitive Activity-Based Protein Profiling (isoTOP-ABPP)[1].

Protocol A: In Situ Proteome Labeling

Objective: Selectively tag reactive cysteines while preserving native protein conformations.

  • Cell Lysis: Lyse cells in cold PBS (pH 7.4) using sonication or Dounce homogenization.

    • Causality: You must use amine- and thiol-free buffers. Tris buffers can cause background alkylation, and reducing agents like DTT or β -mercaptoethanol will act as competitive nucleophiles, completely quenching the chloroacetamide probe[3].

  • Clarification & Quantification: Centrifuge at 100,000 × g for 45 minutes at 4°C to separate soluble and membrane proteomes. Quantify protein concentration (e.g., BCA assay) and normalize all samples to 2 mg/mL.

  • Probe Incubation: Add 2-chloro-N-(4-ethynylphenyl)acetamide (stock dissolved in DMSO) to a final concentration of 50 µM. Incubate for 1 hour at room temperature in the dark.

    • Causality: Limiting the concentration to 50 µM ensures saturation of hyper-reactive cysteines without forcing the thermodynamic equilibrium toward off-target lysine modification[4].

Protocol B: Bioorthogonal CuAAC (Click Chemistry)

Objective: Conjugate a reporter tag (Biotin-Azide or TAMRA-Azide) to the alkyne-modified proteins.

To the 1 mL labeled proteome (2 mg/mL), add the following reagents sequentially. Do not pre-mix the click reagents.

  • Reporter Tag: Add 100 µM Biotin-PEG3-Azide (or TAMRA-Azide for gel-based validation).

  • TCEP (1 mM): Add from a freshly prepared 50 mM stock in water.

    • Causality: TCEP reduces the inactive Cu(II) to the catalytically active Cu(I) state. It must be added before the copper to prevent premature oxidation[3].

  • TBTA (100 µM): Add from a 1.7 mM stock in DMSO/t-Butanol (1:4).

    • Causality: TBTA is a triazole ligand that stabilizes Cu(I). Without it, Cu(I) rapidly disproportionates, leading to poor triazole formation and the generation of reactive oxygen species (ROS) that degrade the protein backbone.

  • CuSO 4​ (1 mM): Add from a 50 mM stock in water. Vortex gently and incubate for 1 hour at room temperature.

Protocol C: System Validation & Enrichment

Objective: Remove unreacted probe and isolate labeled proteins for LC-MS/MS.

  • Protein Precipitation: Add 4 volumes of cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Vortex vigorously and centrifuge at 5,000 × g for 10 minutes.

    • Causality: This biphasic extraction precipitates the proteins at the interphase, effectively washing away unreacted probe, copper, and excess biotin-azide that would otherwise saturate the streptavidin resin[4].

  • Quality Control Checkpoint (Self-Validation): If using a TAMRA-Azide reporter, dissolve a small pellet fraction in SDS loading buffer and run an SDS-PAGE gel. Visualize via in-gel fluorescence. Do not proceed to MS if distinct, robust fluorescent banding is absent.

  • Enrichment: Resuspend the main protein pellet in 0.2% SDS/PBS and incubate with High-Capacity Streptavidin Agarose beads for 2 hours. Wash sequentially with 1% SDS, 4 M urea, and PBS.

  • On-Bead Digestion: Reduce disulfides with DTT, alkylate unreacted cysteines with iodoacetamide (to prevent disulfide scrambling), and digest overnight with sequencing-grade Trypsin. Elute peptides for LC-MS/MS analysis[1].

Applications in Drug Development

The primary utility of 2-chloro-N-(4-ethynylphenyl)acetamide in pharma is Competitive ABPP for Targeted Covalent Inhibitor (TCI) discovery[1]. In this workflow, a proteome is pre-incubated with a small-molecule drug candidate before the addition of the chloroacetamide probe. If the drug covalently binds to a specific allosteric cysteine, it blocks the site. Consequently, the chloroacetamide probe cannot bind, resulting in a loss of the heavy/light isotopic ratio signal at that specific peptide during LC-MS/MS analysis. The high selectivity of the chloroacetamide warhead ensures that the resulting data reflects true cysteine engagement rather than background noise[2].

References

  • Profiling the Proteome-Wide Selectivity of Diverse Electrophiles Source: ChemRxiv URL:[Link]

  • Reactive-cysteine profiling for drug discovery Source: NIH / PMC URL:[Link]

  • Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases Source: Frontiers URL:[Link]

  • Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state Source: NIH / PMC URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Bioconjugation with 2-chloro-N-(4-ethynylphenyl)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide for researchers and drug development professionals utilizing 2-chloro-N-(4-ethynylphenyl)acetamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide for researchers and drug development professionals utilizing 2-chloro-N-(4-ethynylphenyl)acetamide . This bifunctional linker is a powerful tool in chemoproteomics and bioconjugation, featuring a cysteine-reactive chloroacetamide group and an azide-reactive terminal alkyne.

However, its dual reactivity requires precise orchestration. Below, you will find mechanistic insights, troubleshooting FAQs, self-validating protocols, and quantitative optimization data to ensure high-yield, reproducible conjugations.

Mechanistic Overview

To master this linker, you must understand the causality behind its reactivity. The chloroacetamide moiety acts as an electrophile that undergoes nucleophilic substitution with free thiols (e.g., cysteine residues) to form a stable thioether bond[1]. The terminal alkyne is subsequently engaged in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a reporter or payload[2].

Mechanism Target Protein (Free Cysteine) Intermediate Alkyne-Tagged Protein (Thioether Bond) Target->Intermediate Alkylation (pH 7.5-8.0) Linker 2-chloro-N-(4-ethynylphenyl)acetamide (Bifunctional Linker) Linker->Intermediate Cl- Leaving Group Product Triazole-Linked Conjugate (Final Product) Intermediate->Product CuAAC (Cu(I), THPTA) Azide Reporter-Azide (e.g., Fluorophore) Azide->Product Click Chemistry

Reaction pathway of 2-chloro-N-(4-ethynylphenyl)acetamide for bioconjugation.

Troubleshooting Guides & FAQs

Q1: Should I perform the thiol-alkylation or the CuAAC click reaction first? A1: You must perform the thiol-alkylation (cysteine conjugation) first . Mechanistic Causality: The chloroacetamide group is an electrophile. If you perform the CuAAC reaction first, the aqueous, basic conditions and the presence of ascorbate byproducts (such as dehydroascorbate) will lead to the premature hydrolysis or degradation of the chloroacetamide group[3][4]. By alkylating the protein first and removing the excess linker, you secure the structural integrity of the linkage before exposing it to the harsh oxidative potential of copper and ascorbate.

Q2: Why is my click chemistry yield consistently low when using this linker? A2: Low CuAAC yields in biological systems often stem from catalyst degradation or the sequestration of Cu(I) by the protein matrix. Furthermore, sodium ascorbate (used to maintain copper in the Cu(I) state) can generate reactive oxygen species (ROS) that degrade both the protein and the alkyne tag[3]. Solution: Always use a water-soluble accelerating ligand such as THPTA or BTTAA. These ligands stabilize the Cu(I) oxidation state, accelerate the cycloaddition, and act as sacrificial reductants to absorb ROS[2][5].

Q3: I am observing off-target labeling and protein aggregation. How do I prevent this? A3: Off-target labeling occurs due to buffer incompatibility or excessive reaction times. Chloroacetamides are highly reactive and can alkylate off-target lysines or histidines if the pH exceeds 8.0[4][6]. Aggregation during the click step is typically caused by ascorbate byproducts crosslinking arginine and lysine residues[3]. Solution: Ensure your alkylation buffer is strictly between pH 7.5 and 8.0. Avoid Tris buffers (which contain primary amines) and reducing agents like DTT, as they will aggressively consume the chloroacetamide[1]. For the click step, pre-mix the ligand and copper at a 5:1 ratio to prevent copper-induced precipitation[5].

Self-Validating Experimental Workflow

To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Phase 1: Cysteine Alkylation
  • Buffer Preparation: Prepare the target protein (1-10 mg/mL) in degassed HEPES or PBS buffer (pH 7.5). Do not use Tris or buffers containing DTT/EDTA.

  • Linker Addition: Dissolve 2-chloro-N-(4-ethynylphenyl)acetamide in anhydrous DMSO. Add to the protein solution at a 10-fold molar excess. Ensure final DMSO concentration is ≤5% to prevent protein denaturation.

  • Incubation: Incubate at room temperature for 2 hours in the dark.

  • Validation Check: Analyze a small aliquot using an Ellman’s reagent (DTNB) assay. The disappearance of free thiols validates successful alkylation.

  • Purification: Remove unreacted linker using a Zeba spin desalting column or dialysis.

Phase 2: CuAAC Click Chemistry
  • Catalyst Preparation (Critical Step): In a separate tube, pre-mix 20 mM CuSO4 with 50 mM THPTA ligand to achieve a 1:5 molar ratio (Cu:Ligand). Incubate for 5 minutes. Never add ascorbate to unchelated copper[3][5].

  • Reaction Assembly: To the purified alkyne-tagged protein, add the Azide-reporter (e.g., 100 µM final concentration), followed by the pre-mixed Cu/THPTA complex (0.25 mM final Cu concentration)[5].

  • Initiation: Initiate the reaction by adding freshly prepared sodium ascorbate (5 mM final concentration).

  • Validation Check: Run a parallel control reaction using a fluorogenic coumarin azide. The visual emergence of fluorescence confirms that the Cu(I) catalytic cycle is active and not poisoned by your sample matrix[5].

  • Final Isolation: Quench the reaction with EDTA (to strip copper) and purify the final triazole-linked conjugate via size exclusion chromatography.

Workflow S1 Step 1: Cysteine Alkylation Incubate protein with linker (2h, RT) V1 Validation: Ellman's Assay Confirm loss of free thiols S1->V1 S2 Step 2: Desalting / Purification Remove unreacted linker S1->S2 S3 Step 3: Catalyst Preparation Pre-mix CuSO4 & THPTA (1:5 ratio) S2->S3 S4 Step 4: CuAAC Click Reaction Add Azide, Catalyst, then Na-Ascorbate S3->S4 V2 Validation: Fluorogenic Azide Control Confirm active Cu(I) catalyst S4->V2 S5 Step 5: Final Purification Isolate conjugated protein S4->S5

Self-validating two-step bioconjugation workflow prioritizing thiol alkylation.

Quantitative Optimization Data

The following table summarizes the critical parameters required to optimize the yield and stability of the 2-chloro-N-(4-ethynylphenyl)acetamide linker during bioconjugation.

Optimization ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Alkylation Buffer Tris-HCl, pH 8.5HEPES or PBS, pH 7.5Tris contains primary amines that compete with cysteines. High pH accelerates off-target lysine alkylation[1].
Reaction Sequence CuAAC first, then AlkylationAlkylation first, then CuAACCuAAC conditions (ascorbate/Cu) degrade the electrophilic chloroacetamide group before it can react with thiols[4].
Ligand:Copper Ratio No Ligand or 1:1 RatioTHPTA to Cu(I) at 5:1Excess ligand acts as a sacrificial reductant, preventing ROS-mediated protein degradation and stabilizing Cu(I)[3][5].
Ascorbate Addition Added directly to Cu(II)Added after Cu/LigandFree ascorbate reacts with unchelated Cu(II) to generate destructive dehydroascorbate and reactive aldehydes[3].

References[3] Title: Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC

Source: nih.gov URL: 2] Title: Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents | Vector Labs Source: vectorlabs.com URL: 5] Title: "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience Source: jenabioscience.com URL: 6] Title: Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins | Bioconjugate Chemistry - ACS Publications Source: acs.org URL: 1] Title: Bioconjugation and crosslinking technical handbook - Thermo Fisher Scientific Source: thermofisher.com URL: 4] Title: 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification | ACS Chemical Biology Source: acs.org URL:

Sources

Optimization

Technical Support Center: 2-chloro-N-(4-ethynylphenyl)acetamide Stock Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 2-chloro-N-(4-ethynylphenyl)acetamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 2-chloro-N-(4-ethynylphenyl)acetamide . This bifunctional molecule is highly valuable in drug development—featuring an electrophilic α-chloroacetamide warhead for covalent cysteine targeting and a terminal alkyne for bioorthogonal click chemistry (CuAAC).

However, this dual reactivity makes it highly susceptible to degradation in standard laboratory stock solutions. This guide provides the mechanistic causality behind these degradation pathways and establishes a self-validating system to ensure your experimental integrity.

Part 1: Troubleshooting Guide & Causality Analysis (FAQ)

Q: Why is my stock solution losing its protein-labeling efficiency after several weeks? A: The loss of covalent labeling efficiency is almost entirely driven by the hydrolysis of the α-chloroacetamide warhead. Dimethyl sulfoxide (DMSO) is highly hygroscopic. Every time a stock vial is opened to ambient air, it absorbs atmospheric moisture. Water acts as a nucleophile, displacing the chloride ion to form an inert hydroxyacetamide derivative. This transforms your reactive kinetic probe into a thermodynamically stable, non-reactive molecule, destroying its utility for covalent target engagement 1.

Q: I detected a high-molecular-weight impurity (m/z ~385 [M+H]+) in an older stock via LC-MS. What is this? A: This mass corresponds to the oxidative homocoupling (Glaser-Hay coupling) of the terminal alkyne. When stock solutions are exposed to dissolved oxygen and trace metal impurities (often leached from non-sterile pipette tips or present in low-grade DMSO), the alkynes dimerize into a diacetylene compound. This reaction eliminates the terminal alkyne, rendering downstream click chemistry impossible 2.

Q: Is it safe to store the stock solution at -20°C instead of -80°C? A: While DMSO freezes at 18.5°C, making both -20°C and -80°C solid states, -80°C is strictly required for reactive covalent probes. At -20°C, microscopic liquid pockets can persist due to freezing point depression caused by absorbed water and the solute itself. These micro-environments allow slow nucleophilic attack over time. Storage at -80°C arrests this kinetic mobility, preserving the electrophile 3.

Q: Can I thaw and refreeze my stock solution to save materials? A: Absolutely not. Repeated freeze-thaw cycles are the primary vector for moisture introduction. When a cold vial is opened, ambient humidity instantly condenses on the cold solvent surface. Over just 5-10 cycles, the water concentration in the DMSO can increase significantly, leading to rapid warhead degradation 4.

Part 2: Quantitative Stability Data

The following table summarizes the causal relationship between storage conditions and the structural integrity of 2-chloro-N-(4-ethynylphenyl)acetamide.

Storage ConditionSolvent QualityFreeze-Thaw CyclesEstimated Half-Life (t1/2)Primary Degradant Detected
-80°C, Dark Anhydrous DMSO (<0.01% H2O)0 (Single-use aliquots)> 24 months None detected
-20°C, Dark Anhydrous DMSO (<0.01% H2O)0 (Single-use aliquots)~ 12 monthsHydroxyacetamide
Room Temp (25°C) Wet DMSO (~10% H2O)N/A< 48 hoursHydroxyacetamide
-20°C, Light Standard Grade DMSO10 cycles< 2 weeksGlaser Dimer / Hydrolyzed

Part 3: Self-Validating Preparation & Storage Protocol

To ensure absolute trustworthiness in your assays, do not rely on assumptions of stability. Use the following self-validating methodology to prepare, store, and verify your 10 mM stock solutions.

Phase 1: Preparation under Inert Atmosphere
  • Solvent Preparation: Procure highly anhydrous DMSO (≥99.9% purity, water ≤0.005%) packaged under argon. Do not use standard benchtop DMSO.

  • Equilibration: Allow the sealed vial of 2-chloro-N-(4-ethynylphenyl)acetamide powder to reach room temperature in a desiccator before opening to prevent condensation.

  • Dissolution: In a glove box or under an argon balloon stream, dissolve the powder in the anhydrous DMSO to achieve a 10 mM concentration. Vortex gently until optically clear.

Phase 2: Single-Use Aliquoting
  • Dispensing: Immediately dispense the solution into oven-dried, amber glass vials (to prevent UV-induced radical formation). Limit aliquots to 10–20 µL (single-use volumes).

  • Sealing: Overlay each vial with a gentle stream of argon gas for 3 seconds to displace oxygen. Instantly seal with a PTFE-lined screw cap.

  • Storage: Transfer all aliquots to a -80°C freezer. Store them inside a secondary container filled with indicating silica gel desiccant.

Phase 3: Self-Validation (Analytical QC)

Before utilizing an aliquot that has been stored for >3 months, execute this rapid LC-MS validation step to confirm chemical integrity:

  • Dilute 1 µL of the stock into 99 µL of LC-MS grade Acetonitrile.

  • Run a standard 5-minute LC-MS gradient (Positive Ion Mode).

  • Validation Metrics:

    • Pass: Dominant peak at ~194.04 m/z [M+H]+ (Intact Probe).

    • Fail (Hydrolysis): Peak at ~176.07 m/z [M+H]+ (Indicates moisture contamination).

    • Fail (Oxidation): Peak at ~385.05 m/z [M+H]+ (Indicates oxygen/metal-induced dimerization).

Part 4: Degradation Pathway Visualization

The following diagram illustrates the logical relationship between environmental triggers, degradation pathways, and the preventative workflows established in this guide.

G Stock 2-chloro-N-(4-ethynylphenyl)acetamide (Stock in DMSO) Moisture Moisture (H2O) via Freeze-Thaw Stock->Moisture Absorbs Oxygen Oxygen (O2) & Trace Metals Stock->Oxygen Dissolves Hydrolysis Hydrolysis (Hydroxyacetamide) Moisture->Hydrolysis Nucleophilic Attack on Chloroacetamide Dimerization Oxidative Coupling (Glaser Dimer) Oxygen->Dimerization Radical Reaction on Terminal Alkyne PrevMoisture Anhydrous DMSO & Single-Use Aliquots PrevMoisture->Moisture Blocks PrevOxygen Argon Overlay & PTFE-Lined Vials PrevOxygen->Oxygen Blocks

Fig 1: Degradation pathways of 2-chloro-N-(4-ethynylphenyl)acetamide and prevention strategies.

Part 5: References

  • Covalent Tethering of Fragments For Covalent Probe Discovery - PMC - NIH Source: National Institutes of Health (NIH) URL:

  • Rapid, potent, and persistent covalent chemical probes to deconvolute PI3Kα signaling Source: National Institutes of Health (NIH) URL:

  • Studies on Repository Compound Stability in DMSO under Various Conditions Source: Journal of Biomolecular Screening (via ResearchGate) URL:

  • Stability of screening compounds in wet DMSO - PubMed Source: National Institutes of Health (NIH / PubMed) URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Specificity of 2-chloro-N-(4-ethynylphenyl)acetamide Probes

Welcome to the technical support center for the effective use of 2-chloro-N-(4-ethynylphenyl)acetamide as a chemical probe in complex biological samples such as cell lysates. This guide is designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the effective use of 2-chloro-N-(4-ethynylphenyl)acetamide as a chemical probe in complex biological samples such as cell lysates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you maximize on-target labeling while minimizing off-target reactivity, thereby ensuring the integrity and reliability of your experimental data.

Introduction: The Challenge of Specificity with Electrophilic Probes

2-chloro-N-(4-ethynylphenyl)acetamide is a valuable tool in chemical biology and drug discovery. It belongs to the class of covalent probes that form a stable bond with their target proteins, often with nucleophilic amino acid residues like cysteine. The ethynyl group serves as a versatile handle for "click" chemistry, enabling downstream applications such as target identification and visualization.[1] However, the inherent reactivity of the chloroacetamide electrophile can also lead to non-specific labeling of other proteins in the proteome, creating background noise and complicating data interpretation.[2][3] This guide will walk you through strategies to mitigate these off-target effects.

Troubleshooting Guide: Minimizing Off-Target Reactivity

This section addresses common issues encountered when using 2-chloro-N-(4-ethynylphenyl)acetamide and provides actionable solutions.

Issue 1: High Background Signal in Gels or Western Blots

High background often indicates widespread, non-specific covalent labeling of proteins in the cell lysate.

Possible Causes & Recommended Solutions:

  • Excessive Probe Concentration: The concentration of the probe is a critical parameter. A high concentration can drive reactions with less reactive, off-target nucleophiles.

    • Solution: Perform a concentration-response experiment to determine the lowest effective concentration of 2-chloro-N-(4-ethynylphenyl)acetamide that still provides a robust signal for your target of interest. Start with a broad range and narrow it down.

  • Prolonged Incubation Time: Longer incubation times increase the probability of off-target reactions.[4]

    • Solution: Conduct a time-course experiment to identify the optimal incubation period. The goal is to find a balance where the on-target reaction approaches completion while off-target labeling is still minimal.

  • Suboptimal pH: The reactivity of nucleophilic amino acid residues is highly dependent on pH. While the target cysteine is often reactive at physiological pH, other nucleophiles like lysine become more reactive at higher pH values.[4]

    • Solution: Maintain the pH of your cell lysate buffer between 7.2 and 8.0 to favor cysteine reactivity while minimizing the reactivity of other nucleophilic residues.[4]

  • Presence of Hyper-Reactive Cysteines: The proteome contains numerous cysteine residues with varying reactivity. Some proteins, often involved in redox signaling, have exceptionally nucleophilic cysteines that can be readily labeled.[5]

    • Solution: Consider a pre-clearing step. Before adding your probe, you can treat the lysate with a less reactive electrophile, such as N-ethylmaleimide (NEM), to block the most hyper-reactive cysteines. This must be carefully optimized to avoid blocking the cysteine on your target of interest.

Issue 2: Poor Signal-to-Noise Ratio

A low signal-to-noise ratio can make it difficult to distinguish your target protein from the background.[6]

Possible Causes & Recommended Solutions:

  • Inefficient "Click" Chemistry Reaction: The subsequent detection step using click chemistry is crucial for signal generation.

    • Solution: Ensure all click chemistry reagents are fresh and used at their optimal concentrations. The use of copper ligands like THPTA or TBTA is highly recommended to improve reaction efficiency and reduce cytotoxicity.[7]

  • Insufficient Blocking: Non-specific binding of the detection reagent (e.g., a fluorescent azide) can contribute to background noise.

    • Solution: Implement a robust blocking step after probe labeling and before the click reaction. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.[7][8]

  • Autofluorescence: Some cellular components can exhibit natural fluorescence, which can interfere with the signal from your fluorescent probe.[7]

    • Solution: Include a "no-probe" control to assess the level of autofluorescence. If it is significant, you may need to use a fluorescent dye with a different excitation/emission spectrum or employ image analysis techniques to subtract the background.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-targets for chloroacetamide-based probes?

While chloroacetamides are generally considered cysteine-reactive, they can also react with other nucleophilic amino acid side chains, including histidine and lysine, particularly at a higher pH.[4][9] The sulfur atom in methionine can also be a target for alkylation.[4]

Q2: Can I use scavengers to reduce off-target labeling?

The use of scavengers is a promising strategy to quench excess, unreacted probe and thereby reduce non-specific labeling.[10][11] Small, thiol-containing molecules like glutathione or L-cysteine can be added after the desired incubation time to react with and neutralize the remaining 2-chloro-N-(4-ethynylphenyl)acetamide.[4] The concentration of the scavenger should be in large excess of the initial probe concentration.

Q3: How does temperature affect the labeling reaction?

Higher temperatures can accelerate the reaction rate but may also decrease specificity by providing the activation energy for less favorable off-target reactions.[4] It is generally recommended to perform labeling reactions at room temperature or 4°C to maintain a higher degree of selectivity.

Q4: My target protein does not seem to be labeled. What could be the problem?

  • Accessibility of the Target Cysteine: The cysteine residue on your protein of interest may be buried within the protein structure or involved in a disulfide bond, making it inaccessible to the probe.

    • Solution: If a disulfide bond is suspected, consider a mild reduction step using a reagent like TCEP (Tris(2-carboxyethyl)phosphine).[4] Be aware that this can also expose other cysteines in the proteome.

  • Low Reactivity of the Target Cysteine: Not all cysteines are created equal. The local microenvironment can significantly impact the nucleophilicity of a cysteine residue.

    • Solution: You may need to increase the probe concentration or incubation time, but be mindful of the potential for increased off-target labeling.

Experimental Protocols & Data Presentation

Optimizing Probe Concentration and Incubation Time

The following table provides a starting point for optimizing the concentration of 2-chloro-N-(4-ethynylphenyl)acetamide and the incubation time.

ParameterStarting RangeGoal
Probe Concentration1 - 100 µMDetermine the lowest concentration with a robust on-target signal.
Incubation Time15 - 120 minutesFind the shortest time for sufficient on-target labeling.
Temperature4°C to Room TempMaintain consistency; lower temperatures may improve selectivity.

Protocol for Minimizing Off-Target Labeling

  • Lysate Preparation: Prepare your cell lysate in a buffer with a pH between 7.2 and 8.0. A common choice is a phosphate or Tris-based buffer.[12]

  • Protein Quantification: Determine the total protein concentration of your lysate to ensure consistent loading across experiments.

  • Probe Incubation: Add the optimized concentration of 2-chloro-N-(4-ethynylphenyl)acetamide to the lysate. Incubate for the optimized time at the chosen temperature (e.g., room temperature or 4°C).

  • Quenching (Optional but Recommended): Stop the labeling reaction by adding a thiol-based scavenger, such as L-cysteine, to a final concentration that is in large excess of the initial probe concentration.[4]

  • Click Chemistry: Proceed with your standard click chemistry protocol to attach a reporter tag (e.g., biotin or a fluorophore) to the ethynyl handle of the probe.[7]

  • Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence or by western blot if a biotin tag was used.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for optimizing the specificity of your probe.

Workflow cluster_prep Preparation cluster_labeling Labeling cluster_quenching Quenching cluster_detection Detection cluster_analysis Analysis Lysate Cell Lysate (pH 7.2-8.0) Probe Add Probe (Optimized Conc. & Time) Lysate->Probe Incubate Quench Add Scavenger (e.g., L-cysteine) Probe->Quench Stop Reaction Click Click Chemistry (Reporter Tag) Quench->Click Tagging Analysis SDS-PAGE / Western Blot Click->Analysis Visualize

Caption: Experimental workflow for specific protein labeling.

The following diagram illustrates the factors influencing the balance between on-target and off-target reactivity.

Reactivity_Balance cluster_on_target cluster_off_target cluster_factors OnTarget Specific Signal OffTarget Background Noise Concentration [Probe] Concentration->OnTarget Optimal Concentration->OffTarget Excessive Time Incubation Time Time->OnTarget Sufficient Time->OffTarget Prolonged pH pH pH->OnTarget ~7.4 pH->OffTarget > 8.5 Temp Temperature Temp->OnTarget Controlled Temp->OffTarget Elevated

Caption: Factors affecting labeling specificity.

References

  • Gehringer, M., & Laufer, S. A. (2019). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Journal of Medicinal Chemistry, 62(12), 5673-5724. Retrieved from [Link]

  • Wang, R. E., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology, 18(8), 1766-1776. Retrieved from [Link]

  • Wang, R. E., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ChemRxiv. Retrieved from [Link]

  • Ward, C. C., et al. (2017). 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. ACS Chemical Biology, 12(7), 1792-1798. Retrieved from [Link]

  • Raindlová, V., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(8), 1937-1947. Retrieved from [Link]

  • Taylor & Francis Online. Scavengers – Knowledge and References. Retrieved from [Link]

  • MacCoss, M. J., et al. (2021). Selective Covalent Protein Immobilization: Strategies and Applications. Chemical Reviews, 121(23), 14339-14394. Retrieved from [Link]

  • Singh, J., et al. (2011). Strategies for Discovering and Derisking Covalent, Irreversible Enzyme Inhibitors. Future Medicinal Chemistry, 3(11), 1711-1738. Retrieved from [Link]

  • Ward, R. A., et al. (2020). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Current Opinion in Chemical Biology, 56, 24-33. Retrieved from [Link]

  • Yamakoshi, H., et al. (2017). Chemically-activatable alkyne-tagged probe for imaging microdomains in lipid bilayer membranes. Scientific Reports, 7(1), 41198. Retrieved from [Link]

  • Brewer, S. H., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B, 126(50), 10636-10646. Retrieved from [Link]

  • SCIEX. (2019, April 5). Understanding and optimizing signal-to-noise calculation in the 32Karat software. Retrieved from [Link]

  • Davies, S. S., & Guo, L. (2015). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. Current Hypertension Reports, 17(5), 31. Retrieved from [Link]

  • El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(11), x241015. Retrieved from [Link]

  • El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. Retrieved from [Link]

  • Stegner, D., et al. (2025). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO Molecular Medicine, 17(2), e19593. Retrieved from [Link]

  • Senthilkumar, R., et al. (2008). Modeling and proposed mechanism of two radical scavengers through docking to curtail the action of ribonucleotide reductase. African Journal of Biotechnology, 7(15). Retrieved from [Link]

  • de Oliveira, A. C. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. Retrieved from [Link]

  • Shao, B., et al. (2020). Reactive Dicarbonyl Scavenging Effectively Reduces MPO-Mediated Oxidation of HDL and Restores PON1 Activity. Nutrients, 12(7), 1937. Retrieved from [Link]

  • Webster, J., et al. (2005). The carbonyl scavengers aminoguanidine and tenilsetam protect against the neurotoxic effects of methylglyoxal. Neurotoxicity Research, 7(1-2), 125-132. Retrieved from [Link]

  • Türkmen, H., et al. (2009). 2-Chloro-N-(4-sulfamoylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o309. Retrieved from [Link]

  • Cold Spring Harbor Laboratory. In Situ Hybridization for Embryos. Retrieved from [Link]

  • Meroueh, S. O., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 12(10), 1735-1745. Retrieved from [Link]

  • Brevini, T., et al. (2022). FXR inhibition may protect from SARS-CoV-2 infection by reducing ACE2. Nature, 615(7950), 134-142. Retrieved from [Link]

  • de Oliveira, A. C. S., et al. (2020). Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. Retrieved from [Link]

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Optimization

Technical Support Center: Stability of 2-chloro-N-(4-ethynylphenyl)acetamide in DMSO

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges regarding the stability of 2-chloro-N-(4-ethynylphenyl)acetamide when stored in dimethyl sulfoxide (DMSO). This document provides FAQs, troubleshooting advice, and detailed protocols to ensure the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of 2-chloro-N-(4-ethynylphenyl)acetamide in DMSO solutions.

Q1: I have just synthesized or purchased 2-chloro-N-(4-ethynylphenyl)acetamide. What is its expected stability in a DMSO stock solution?

A1: While there is no specific long-term stability data published for 2-chloro-N-(4-ethynylphenyl)acetamide, we can infer its potential stability based on its structure and large-scale studies of diverse compound libraries stored in DMSO. The molecule contains two potentially reactive functional groups: a chloroacetamide and a terminal alkyne.

  • General Compound Libraries: Studies on thousands of compounds show a significant decline in purity over time at room temperature. For example, one major study found that after one year of storage at ambient temperature, only 52% of the compounds remained within acceptable purity limits.[1][2][3] Stability is significantly improved at lower temperatures.[4]

  • Structural Concerns: The chloroacetamide moiety is an electrophile and can be susceptible to nucleophilic attack, particularly by water, which is a common contaminant in hygroscopic solvents like DMSO.[5][6] The terminal alkyne is also a high-energy functional group that can participate in various reactions, including oxidation.[7]

Therefore, it is critical to assume the compound has limited long-term stability at room temperature and to implement proper storage conditions immediately.

Q2: What are the primary factors that will affect the stability of my compound in DMSO?

A2: The four main factors that can compromise the integrity of your compound in DMSO are:

  • Temperature: This is the most critical factor. Chemical degradation rates increase significantly with temperature. Storage at room temperature is strongly discouraged for anything other than short-term use.[4]

  • Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[6] Water can act as a nucleophile, potentially hydrolyzing the acetamide bond or reacting with the chloro- substituent. Studies have shown that water is a more significant contributor to compound degradation than oxygen.[5]

  • Light: Photosensitive compounds can degrade upon exposure to UV or even ambient light. While the photosensitivity of this specific molecule is unknown, using amber or opaque vials is a standard best practice.[6]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce water from atmospheric condensation each time the vial is opened. While some studies show minimal impact from a limited number of cycles if performed correctly, frequent cycling is a risk.[5][8]

Q3: What are the likely chemical degradation pathways for 2-chloro-N-(4-ethynylphenyl)acetamide?

A3: Based on the functional groups present, we can hypothesize several potential degradation pathways. Identifying these can aid in troubleshooting and analysis of unexpected results.

  • Hydrolysis: The most probable pathway involves the reaction with trace water in the DMSO. This could lead to the hydrolysis of the chloroacetamide to form N-(4-ethynylphenyl)-2-hydroxyacetamide.

  • Nucleophilic Substitution: The chlorine atom is a leaving group. It could be displaced by water (as above) or even by DMSO itself under certain conditions, although this is less common at lower temperatures.

  • Alkyne Reactions: Terminal alkynes are reactive.[7] Over time, oxidation could occur. Furthermore, DMSO itself can react with electron-deficient alkynes, particularly at elevated temperatures, to form various oxidation products.[9]

The diagram below illustrates these hypothesized pathways.

G cluster_main Hypothesized Degradation Pathways cluster_products Potential Degradation Products parent 2-chloro-N-(4-ethynylphenyl)acetamide product1 N-(4-ethynylphenyl)-2-hydroxyacetamide parent->product1  Hydrolysis (H2O) product2 Alkyne Oxidation Products parent->product2  Oxidation (O2) product3 Other Adducts (e.g., with DMSO) parent->product3  Nucleophilic Attack

Caption: Hypothesized degradation pathways for the parent compound.

Q4: What are the recommended storage conditions for my DMSO stock solutions?

A4: To maximize the shelf-life of your compound, adhere to the following recommendations:

Storage ConditionRecommended ForRationale
-80°C (Ultra-low) Long-term storage (> 6 months) Minimizes molecular motion and dramatically slows nearly all chemical degradation pathways. The gold standard for archival storage.
-20°C (Standard Freezer) Medium-term storage (1-6 months) Significantly suppresses degradation compared to 4°C or room temp. Purity is best retained under frozen conditions.[4]
4°C (Refrigerator) Short-term storage (< 1 week) Acceptable for active working solutions to avoid freeze-thaw cycles, but not recommended for long periods. A study on wet DMSO (10% water) showed 85% of compounds were stable for 2 years at 4°C, but this may not apply to all molecules.[10]
Room Temperature Immediate use only (< 24 hours) Significant degradation can occur. A large study showed a 8% loss of compounds after 3 months and a 48% loss after 1 year.[1][2][3]

Scientist's Note: Always use anhydrous, high-purity DMSO to prepare stock solutions. Aliquot the primary stock into smaller, single-use volumes to avoid contaminating the main supply and to minimize freeze-thaw cycles.

Part 2: Troubleshooting Guide

This section provides solutions to common problems that may arise from compound instability.

Problem 1: My biological assay results are inconsistent or show a loss of compound activity over time.

  • Possible Cause: The active parent compound may be degrading in your DMSO stock, leading to a lower effective concentration and reduced potency in your assay.

  • Troubleshooting Steps:

    • Confirm Purity: Immediately analyze your current DMSO stock solution using a stability-indicating method like LC-MS. Compare this to a freshly prepared solution from solid material or a new, unopened stock aliquot.

    • Perform a Dose-Response Curve: Run a full dose-response experiment with the suspect stock and a freshly prepared stock in parallel. A rightward shift in the EC50/IC50 curve for the older stock indicates a loss of potency.

    • Review Storage History: Check the storage temperature, number of freeze-thaw cycles, and age of the solution. If storage conditions were suboptimal, discard the stock and prepare a fresh one, ensuring it is aliquoted and stored at -20°C or -80°C.

Problem 2: My LC-MS or NMR analysis shows new, unidentified peaks that were not present when the solution was first made.

  • Possible Cause: These new peaks are almost certainly degradation products.

  • Troubleshooting Steps:

    • Characterize the Impurities: Use high-resolution mass spectrometry (HRMS) to get accurate mass-to-charge (m/z) ratios for the new peaks.

    • Hypothesize Structures: Compare the masses of the impurities to the parent compound.

      • A mass increase of +16 Da could indicate oxidation (e.g., on the alkyne).

      • A mass change of -16 Da (Cl to OH) suggests hydrolysis of the chloroacetamide.

    • Consult the Degradation Pathway Diagram: Refer to the diagram in FAQ Q3 to see if the observed mass changes align with hypothesized degradation products.

    • Implement a Stability-Indicating Method: Develop an HPLC method that can resolve the parent peak from all major degradation peaks. This is crucial for accurately quantifying the remaining parent compound.[11]

Part 3: Experimental Protocol for Stability Assessment

To ensure confidence in your results, it is highly recommended to perform a formal stability study. This protocol outlines the procedure using LC-MS, a common and sensitive analytical technique.[5][12]

Objective: To determine the stability and calculate the half-life of 2-chloro-N-(4-ethynylphenyl)acetamide in DMSO under various storage conditions.

Protocol: Long-Term and Accelerated Stability Study

This workflow allows for the simultaneous assessment of stability under recommended and stressed conditions.

Caption: Experimental workflow for the DMSO stability study.

Materials:

  • 2-chloro-N-(4-ethynylphenyl)acetamide (solid)

  • Anhydrous, HPLC-grade DMSO

  • A stable, structurally unrelated internal standard (IS) with similar chromatographic properties (e.g., another stable chloroacetamide derivative)

  • Amber glass or polypropylene vials

  • HPLC or UPLC system coupled to a mass spectrometer (MS)

Procedure:

  • Stock Solution Preparation:

    • Carefully weigh the solid compound and prepare a primary stock solution at a known concentration (e.g., 10 mM) in anhydrous DMSO. Ensure complete dissolution.

    • Prepare a separate stock solution of the Internal Standard (IS) in DMSO at a known concentration.

    • Scientist's Note: The IS is crucial for correcting variations in sample injection volume and MS detector response, leading to more accurate and reproducible quantification.[5]

  • Aliquoting and Storage:

    • Dispense the primary stock solution into multiple small-volume aliquots in amber vials. Prepare at least three vials for each time point at each condition.

    • For the freeze-thaw study, prepare a separate set of at least 10 aliquots.

    • Place the aliquots in their respective storage environments: -20°C, 4°C, and room temperature (protected from light).

  • Time Point Schedule:

    • Baseline (T=0): Analyze three freshly prepared aliquots immediately. This establishes the initial purity (100% reference).

    • Room Temperature: 1, 3, 7, 14, and 30 days.

    • 4°C: 7, 14, 30, 60, and 90 days.

    • -20°C: 1, 3, 6, and 12 months.

    • Freeze-Thaw: Subject the dedicated aliquots to cycles of freezing (-20°C for >12h) and thawing (room temp for 2h). Analyze after 1, 3, 5, and 10 cycles.

  • Sample Analysis (LC-MS):

    • At each time point, retrieve three aliquots from each condition.

    • Prepare samples for analysis: Dilute a small volume of the stock solution into a suitable solvent (e.g., acetonitrile/water).

    • Spike each diluted sample with the internal standard to the same final concentration.

    • Inject the prepared sample into the LC-MS system.

    • Record the peak area of the parent compound and the internal standard.

  • Data Analysis:

    • For each sample, calculate the Peak Area Ratio: (Peak Area of Analyte) / (Peak Area of IS).

    • Calculate the average Peak Area Ratio from the triplicate T=0 samples. This is your 100% stability reference.

    • For each subsequent time point, calculate the percent remaining: % Remaining = (Avg. Peak Area Ratio at Time X / Avg. Peak Area Ratio at T=0) * 100

    • Plot % Remaining versus Time for each storage condition.

    • Determine the half-life (t½), which is the time it takes for the concentration to decrease to 50%.

References

  • Kozik, V., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(3), 300-7. [Link]

  • Yufeng, L. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Assay and Drug Development Technologies. [Link]

  • Cheng, X., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Assay and Drug Development Technologies. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-9. [Link]

  • Ahmadi, S. (2022). Dimethyl sulfoxide in cryopreservation: An overview. International Journal of Medical and Pharmaceutical Case Reports. [Link]

  • ELRIG (2026). Stability of DMSO-solubilised compounds: The effects of temperature and humidity. Labhoo. [Link]

  • Kozik, V., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • Wang, Y., et al. (2018). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. Scientific Reports, 8(1), 16259. [Link]

  • Jang, J., et al. (2024). Electrochemical trifluoromethylation of alkynes: the unique role of DMSO as a masking auxiliary. Chemical Science. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Taylor, M.J., et al. (2020). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? Cryobiology. [Link]

  • Li, Y., et al. (2023). Electrochemical Methylthiolation of Terminal Alkynes Using Dimethyl Sulfoxide. Chemistry – An Asian Journal. [Link]

  • Zhang, L., et al. (2024). Hydromethylthiolation of Alkynes via Nucleophilic Addition of Dimethyl Disulfide in DMSO. ResearchGate. [Link]

  • Zhang, Y., et al. (2025). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Nanomaterials. [Link]

  • LookChem (2024). Innovative Applications of DMSO. LookChem. [Link]

  • Gaylord Chemical Corporation (2005). Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. [Link]

  • Hogue, C. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Journal of Agricultural and Food Chemistry, 50(17), 4848-56. [Link]

  • Lee, Y., et al. (2016). Degradation pathways of DMSO during UV/H2O2 treatment. ResearchGate. [Link]

  • Kumar, P. (2025). Studies in Stability Indicating Chromatographic Method Development and Validation. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Phillips, M.C., et al. (1999). Determination of sulfonic acid degradates of chloroacetanilide and chloroacetamide herbicides in groundwater by LC/MS/MS. Journal of the American Society for Mass Spectrometry, 10(10), 1033-9. [Link]

  • Ghorbani-Vaghei, R., et al. (2011). A facile and efficient method for the selective deacylation of N-arylacetamides and 2-chloro-N-arylacetamides catalyzed by SOCl2. ResearchGate. [Link]

  • Traynelis, V.J., & Hergenrother, W.L. (1964). Decomposition of Dimethyl Sulfoxide Aided by Ethylene Glycol, Acetamide, and Related Compounds. The Journal of Organic Chemistry. [Link]

  • Chang, C., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Environmental Research, 230, 115918. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Zhang, L., et al. (2024). Divergent decomposition pathways of DMSO mediated by solvents and additives. ChemRxiv. [Link]

  • Bajaj, S., et al. (2020). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. Austin Chromatography. [Link]

  • Eurofins. 2-Chloroacetamide Safety Data Sheet. [Link]

  • Kumar, A., et al. (2007). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. [Link]

  • Al-Jobary, S.S.M. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Egyptian Journal of Chemistry. [Link]

  • Al-Adool, R.A., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]

  • Analytical Methods in Environmental Chemistry Journal. Articles List. [Link]

  • PubChem. Acetamide, n-[2-chloro-4-[3-[[2-(dimethylamino)acetyl]amino]-3-methyl-1-butynyl]phenyl]-. [Link]

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Reference Data & Comparative Studies

Validation

2-Chloro-N-(4-ethynylphenyl)acetamide vs. Iodoacetamide for Cysteine Profiling: A Comprehensive Comparison Guide

Target Audience: Researchers, scientists, and drug development professionals. Introduction to Cysteine Chemoproteomics Cysteine residues are uniquely nucleophilic, making them prime targets for covalent drug discovery an...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction to Cysteine Chemoproteomics

Cysteine residues are uniquely nucleophilic, making them prime targets for covalent drug discovery and post-translational modification profiling[1]. Activity-Based Protein Profiling (ABPP) utilizes electrophilic probes to interrogate these reactive sites across the native proteome. The choice of the electrophilic "warhead" fundamentally dictates the depth, specificity, and artifactual background of the resulting dataset.

As a Senior Application Scientist, I frequently see researchers default to traditional reagents without considering the chemical consequences. This guide provides an objective, data-driven comparison between the traditional standard, Iodoacetamide-alkyne (IA-alkyne) , and the highly selective alternative, 2-chloro-N-(4-ethynylphenyl)acetamide (an alkyne-tagged chloroacetamide, hereafter referred to as CA-alkyne ).

Mechanistic Causality: Reactivity vs. Specificity

The core difference between these two probes lies in their leaving groups (iodide vs. chloride) and how this dictates the kinetics of the bimolecular nucleophilic substitution ( SN​2 ) reaction.

Iodoacetamide (IA-Alkyne)
  • Mechanism: Iodide is an excellent leaving group, making IA a highly reactive electrophile.

  • Causality of Artifacts: Because of its rapid reaction kinetics, IA does not strictly discriminate between cysteines and other nucleophiles at high concentrations or prolonged exposure times. It is notorious for off-target alkylation of lysine, histidine, and the N-terminus. Crucially, IA causes significant carbamidomethylation of methionine —affecting up to 80% of Met-containing peptides under exhaustive conditions—and promotes artifactual Met-to-isothreonine conversion[2].

2-Chloro-N-(4-ethynylphenyl)acetamide (CA-Alkyne)
  • Mechanism: Chloride is a poorer leaving group, which lowers the intrinsic SN​2 reaction rate. While the addition of the electron-withdrawing ethynylphenyl ring slightly tunes the electrophilicity via inductive effects, it remains significantly less reactive than IA.

  • Causality of Artifacts: This reduced reactivity confers exquisite specificity for the highly nucleophilic thiolate of cysteine, virtually eliminating the off-target alkylation of Lys and His seen with IA. However, researchers must account for an orthogonal artifact: chloroacetamides have been shown to induce elevated levels of methionine oxidation (up to 40% of Met-peptides) during sample preparation[3].

Quantitative Performance Comparison

To facilitate experimental design, the quantitative differences and optimal parameters for both probes are summarized below.

FeatureIodoacetamide-Alkyne (IA-Alkyne)2-chloro-N-(4-ethynylphenyl)acetamide (CA-Alkyne)
Electrophilic Warhead IodoacetamideChloroacetamide
Reaction Kinetics Fast ( SN​2 with Iodide leaving group)Slow ( SN​2 with Chloride leaving group)
Cysteine Specificity Moderate (Prone to Lys/His off-target labeling)High (Strictly selective for thiols)
Primary Artifact Met-carbamidomethylation (up to 80%)[2]Met-oxidation (up to 40%)[3]
Optimal Concentration 100 µM500 µM
Reaction Time 1 Hour2 Hours
Best Application Maximum proteome depth, discovery profilingTargeted drug discovery, avoiding false positives

Experimental Workflows: Self-Validating isoTOP-ABPP Protocol

To ensure trustworthiness and reproducibility, the following comparative protocol embeds self-validating quality control steps. This workflow utilizes isotopic tandem orthogonal proteolysis (isoTOP-ABPP) to enrich and quantify reactive cysteines[1].

Step 1: Proteome Preparation
  • Action: Lyse cells in PBS (pH 7.4) using probe sonication. Clarify by centrifugation at 100,000 x g for 45 min.

  • Causality: Maintaining a strict pH of 7.4 is critical. At higher pH (>8.0), the specificity of both probes degrades rapidly as the nucleophilicity of primary amines (e.g., Lysine side chains) increases, leading to a surge in false-positive target engagement.

Step 2: Cysteine Labeling (The Divergent Step)
  • IA-Alkyne Labeling: Treat 2 mg of proteome with 100 µM IA-alkyne for 1 hour at room temperature.

  • CA-Alkyne Labeling: Treat 2 mg of proteome with 500 µM 2-chloro-N-(4-ethynylphenyl)acetamide for 2 hours at room temperature.

  • Causality: The 5-fold higher concentration and extended time for CA-alkyne compensate for its slower reaction kinetics. This ensures comparable cysteinome coverage to IA-alkyne without triggering the off-target alkylation that would occur if IA were used at 500 µM.

Step 3: Bioorthogonal CuAAC "Click" Chemistry
  • Action: Add 100 µM biotin-azide (isotopically light or heavy), 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO 4​ . React for 1 hour.

  • Causality: TCEP reduces the Cu(II) to the catalytic Cu(I) species. TBTA stabilizes Cu(I) in the aqueous environment, preventing its disproportionation and protecting the protein from reactive oxygen species (ROS) generated by free copper.

  • Self-Validation Checkpoint: Before proceeding to full-scale LC-MS/MS, run a 20 µg aliquot of the CuAAC reaction on a fluorescent SDS-PAGE gel (using a fluorophore-azide instead of biotin-azide). A successful reaction will show a robust, broad smear of labeled proteins. If distinct, dominant bands appear without the background smear, it indicates probe aggregation or severe off-target labeling, signaling the need to reduce probe concentration.

Step 4: Enrichment and On-Bead Digestion
  • Action: Precipitate proteins using methanol/chloroform, resuspend in 1.2% SDS, and enrich on streptavidin agarose beads. Perform on-bead tryptic digestion overnight.

  • Causality: Stringent washing (with 1% SDS and 8M urea) removes non-covalently bound proteins. Only the covalently modified, biotinylated cysteine-peptides remain on the beads, effectively reducing the sample complexity by >95% and allowing deep MS coverage of low-abundance targets.

Step 5: LC-MS/MS and Data Analysis
  • Action: Elute peptides (via TEV protease cleavage of the linker) and analyze via high-resolution MS.

  • Self-Validation Checkpoint: Always configure your MS search engine to look for both Met-carbamidomethylation (when using IA) and Met-oxidation (when using CA) as variable modifications. If the artifact rate exceeds 5% of total identified peptides, your probe concentration or incubation time was too high and must be titrated down in subsequent runs.

Visualizing the ABPP Logic

Workflow Start Native Proteome (Cell Lysate, pH 7.4) Split Aliquot for Comparative Profiling Start->Split IA IA-Alkyne Labeling (100 µM, 1 hr) Fast, but prone to Met-alkylation Split->IA CA CA-Alkyne Labeling (500 µM, 2 hr) Selective, but prone to Met-oxidation Split->CA Click CuAAC Click Chemistry (Attach Biotin-Azide Handle) IA->Click CA->Click Enrich Streptavidin Enrichment & On-Bead Tryptic Digestion Click->Enrich MS LC-MS/MS Analysis (Quantify Cysteine Reactivity) Enrich->MS

Comparative isoTOP-ABPP workflow for cysteine profiling using IA-alkyne vs. CA-alkyne.

Conclusion

For broad, deep profiling where maximum cysteinome coverage is the primary goal and off-target alkylation can be computationally filtered, IA-alkyne remains the gold standard. However, for targeted drug discovery applications where false-positive target engagement (due to Lys/His labeling) is unacceptable, 2-chloro-N-(4-ethynylphenyl)acetamide offers superior chemical precision, provided the researcher actively accounts for and monitors potential methionine oxidation artifacts.

References

  • Maurais, A. J., & Weerapana, E. (2019). Reactive-cysteine profiling for drug discovery. Current Opinion in Chemical Biology, 50, 29-36. 1

  • Kuznetsova, K. G., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 231, 104022. 2

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443-3447. 3

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Comparative

Introduction: The Critical Role of Covalent Adduct Validation in Drug Discovery

An In-Depth Technical Guide to the LC-MS/MS Validation of 2-chloro-N-(4-ethynylphenyl)acetamide (CEPA) Protein Adducts In the landscape of modern drug development, targeted covalent inhibitors (TCIs) have emerged as a po...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the LC-MS/MS Validation of 2-chloro-N-(4-ethynylphenyl)acetamide (CEPA) Protein Adducts

In the landscape of modern drug development, targeted covalent inhibitors (TCIs) have emerged as a powerful modality for achieving potent and durable therapeutic effects.[1] These molecules function by forming a stable, covalent bond with their target protein, a mechanism that can lead to prolonged target engagement and a pharmacological effect that outlasts the pharmacokinetic profile of the drug itself.[2] 2-chloro-N-(4-ethynylphenyl)acetamide (CEPA) represents a sophisticated class of chemical probes and potential therapeutic agents designed for this purpose. It is a bifunctional molecule featuring:

  • A chloroacetamide "warhead" : An electrophilic group designed to covalently react with nucleophilic amino acid residues, most notably cysteine, on a target protein.[3][4]

  • An ethynyl (alkyne) "handle" : A bioorthogonal group that does not react with endogenous cellular components but can be selectively tagged using "click chemistry" for enrichment and visualization.[5][6]

The formation of a CEPA-protein adduct is the pivotal event in its mechanism of action. Therefore, rigorous analytical validation is not merely a formality but a cornerstone of the research and development process. It is essential to unambiguously confirm that the covalent bond forms as intended, to quantify the extent of this "target engagement," and to identify potential off-target modifications that could lead to toxicity.[7][8] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this task, offering unparalleled sensitivity and specificity to detect the adduct and pinpoint the precise site of modification.[3][9]

This guide provides a comprehensive, in-depth comparison of LC-MS/MS strategies for the validation of CEPA protein adducts, grounded in established bioanalytical principles. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical system.

The Core Workflow: A Bottom-Up Proteomics Approach for Adduct Validation

The most robust and widely adopted method for identifying and validating the site of covalent modification is the "bottom-up" proteomics workflow.[7][10] This strategy involves the enzymatic digestion of the adducted protein into smaller peptides, which are more amenable to mass spectrometric analysis.[11] This approach provides definitive evidence of the modification at the peptide sequence level.

The complete workflow, from sample preparation to data analysis, is a multi-step process where each stage is critical for success.

LC-MS/MS Workflow for CEPA Adduct Validation cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis & Data Interpretation Start Protein Sample + CEPA Incubation Lysis Cell Lysis (if applicable) Start->Lysis Alkylation Reduction & Alkylation of Unmodified Cysteines Lysis->Alkylation Enrichment Optional: Click Chemistry & Enrichment Alkylation->Enrichment Digestion Proteolytic Digestion (e.g., Trypsin) Enrichment->Digestion Cleanup Peptide Desalting & Cleanup (SPE) Digestion->Cleanup LC LC Separation Cleanup->LC Inject for Analysis MS1 MS1: Peptide m/z Scan LC->MS1 MS2 MS2: Fragmentation (Tandem MS) MS1->MS2 Data Database Search & Site Identification MS2->Data Quant Quantification Data->Quant

Caption: A comprehensive workflow for the LC-MS/MS validation of CEPA protein adducts.

Experimental Protocol: Bottom-Up Validation of CEPA Adducts

This protocol outlines the detailed, step-by-step methodology for confirming and identifying the site of CEPA adduction on a target protein.

1. Sample Preparation: The Foundation of Quality Data

Proper sample preparation is paramount and must be tailored to the specific experimental context (e.g., purified protein vs. complex cell lysate).[11][12]

  • Step 1: Adduct Formation:

    • For a purified protein, incubate it with an excess of CEPA in a suitable, MS-compatible buffer (e.g., ammonium bicarbonate) for a predetermined time to allow for covalent modification.

    • For cellular studies, treat cells with CEPA, then harvest and lyse them using a buffer containing protease inhibitors to prevent protein degradation.[5]

  • Step 2: Reduction and Alkylation:

    • Rationale: Proteins contain native disulfide bonds between cysteine residues. These must be broken to ensure the protein is fully denatured and accessible to the digestive enzyme. The resulting free thiols are then permanently "capped" to prevent re-oxidation.[13]

    • Protocol:

      • Denature the protein sample (e.g., using 8 M urea or by heating).

      • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 30-60 minutes.

      • Alkylate the remaining free cysteine residues (those not modified by CEPA) by adding iodoacetamide (IAA) to a final concentration of 25-50 mM and incubating in the dark at room temperature for 30 minutes.[14] This step is crucial to prevent CEPA from reacting with cysteines during the sample processing itself.

  • Step 3 (Optional but Recommended): Enrichment via Click Chemistry:

    • Rationale: If the target protein is of low abundance, enriching for CEPA-adducted proteins or peptides can dramatically improve the chances of detection. This is where the alkyne handle becomes invaluable.[15]

    • Protocol:

      • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding an azide-biotin reporter tag, a copper(I) source, and a ligand to the sample.[5][6]

      • Incubate to allow the biotin tag to be covalently attached to the alkyne handle of CEPA.

      • Add pre-washed streptavidin-coated beads to the sample and incubate to capture the biotinylated (and therefore CEPA-adducted) proteins.[5]

      • Wash the beads extensively to remove non-specifically bound proteins. The subsequent digestion can be performed directly on the beads ("on-bead digestion").

  • Step 4: Proteolytic Digestion:

    • Rationale: Mass spectrometers analyze peptides more effectively than large, intact proteins.[11] Trypsin is the enzyme of choice as it specifically cleaves proteins at the C-terminal side of lysine and arginine residues, creating peptides of an ideal size and charge for MS analysis.[16]

    • Protocol:

      • If using urea, dilute the sample to <2 M urea, as high concentrations inhibit trypsin.

      • Add sequencing-grade trypsin at an enzyme-to-protein ratio of approximately 1:50 (w/w).[14]

      • Incubate overnight at 37°C.

      • Stop the digestion by adding formic acid to a final concentration of ~1% to acidify the sample.

  • Step 5: Peptide Cleanup:

    • Rationale: Salts, detergents, and other reagents from the previous steps can interfere with LC separation and suppress ionization in the mass spectrometer.[17]

    • Protocol: Use a solid-phase extraction (SPE) method, such as a C18 ZipTip or spin column, to bind the peptides, wash away contaminants, and elute the purified peptides in a small volume of MS-compatible solvent (e.g., 50% acetonitrile, 0.1% formic acid).

2. LC-MS/MS Analysis and Data Interpretation

  • Step 1: LC Separation: The cleaned peptide mixture is injected into a high-performance liquid chromatography (HPLC) system, typically using a reverse-phase C18 column. Peptides are separated based on their hydrophobicity by a gradient of increasing organic solvent.

  • Step 2: Mass Spectrometry (Data-Dependent Acquisition):

    • MS1 Scan: As peptides elute from the LC column, they are ionized (typically by electrospray ionization, ESI) and enter the mass spectrometer. The instrument performs a full scan to measure the mass-to-charge (m/z) ratios of all eluting peptide ions.

    • MS2/MS/MS Scan: The instrument's software, operating in a data-dependent acquisition (DDA) mode, intelligently selects the most abundant peptide ions from the MS1 scan for fragmentation.[7] These selected "precursor ions" are isolated, fragmented (e.g., by collision-induced dissociation), and the m/z of the resulting "fragment ions" are measured in an MS2 scan. This process is repeated rapidly across the entire LC gradient.

  • Step 3: Data Analysis:

    • Rationale: The fragmentation pattern (MS2 spectrum) of a peptide is unique to its amino acid sequence. By matching this experimental spectrum to theoretical spectra generated from a protein database, the peptide can be identified.

    • Protocol:

      • Use a database search algorithm (e.g., Mascot, Sequest, MaxQuant).

      • Specify the correct protein database (e.g., Human UniProt).

      • Crucially, define the mass of the CEPA adduct as a "variable modification" on potential target residues (e.g., Cysteine). This tells the software to look for peptides that are heavier by the exact mass of the CEPA molecule.

      • The software will score the matches and provide a list of identified peptides. A high-confidence match for a peptide containing the CEPA modification validates the covalent adduct and identifies the specific amino acid that was modified.[18]

Comparison of Analytical Strategies

While the bottom-up workflow is the workhorse, alternative and complementary strategies exist. The choice depends on the specific research question, sample complexity, and available instrumentation.

Table 1: Comparison of "Top-Down" vs. "Bottom-Up" Proteomics for Adduct Analysis

FeatureTop-Down ProteomicsBottom-Up Proteomics (Recommended Standard)
Principle Analysis of the intact, undigested protein.[7][8]Analysis of peptides after enzymatic digestion of the protein.[7][8]
Primary Use Case Rapid confirmation of adduct formation on a purified protein; determining stoichiometry (number of adducts per protein).Identifying the specific amino acid site of modification ; analysis of complex mixtures (proteomes).[3][9]
Advantages - Provides information on the intact protein mass. - Can reveal multiple modifications on a single protein molecule.- Gold standard for site identification. - High sensitivity and compatibility with complex samples. - Peptides are easier to fragment and sequence.[11]
Disadvantages - Does not typically identify the modification site. - Lower sensitivity and performance with large proteins (>50 kDa). - Not easily applicable to complex protein mixtures.- Information about co-occurring modifications on the same protein is lost. - Relies on efficient and reproducible enzymatic digestion.

Table 2: Comparison of Targeted vs. Untargeted (Discovery) Mass Spectrometry

FeatureUntargeted / Discovery (e.g., DDA)Targeted (e.g., MRM/SRM)
Principle The instrument scans for all detectable peptides and fragments the most abundant ones in a hypothesis-free manner.[3]The instrument is pre-programmed to look only for specific, pre-defined peptide adducts and their fragments.[2]
Primary Use Case Initial discovery of adduct sites and identification of unknown off-target modifications.Quantitative validation and routine monitoring of a known adduct site; measuring target engagement kinetics.[1]
Advantages - Comprehensive and unbiased; can identify unexpected adducts. - Does not require prior knowledge of the modification site.- Superior sensitivity and quantitative accuracy. - High throughput, suitable for screening or kinetic studies.[1][2] - Highly reproducible and robust.
Disadvantages - More complex data analysis. - Lower sensitivity compared to targeted methods due to scanning a wide mass range.- Can only detect what it is programmed to find. - Requires prior identification of the adducted peptide and optimization of fragment ions.

Pillars of a Self-Validating System: Key Method Validation Parameters

To ensure trustworthiness, an LC-MS/MS assay for protein adducts should be validated according to established bioanalytical guidelines.[10][19][20] The core parameters to assess include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.[19][21] This is confirmed by analyzing blank matrix samples and ensuring no interfering peaks are present at the retention time of the adducted peptide.

  • Sensitivity (Lower Limit of Quantification, LLOQ): The lowest amount of the adduct in a sample that can be quantitatively determined with acceptable precision and accuracy.[21]

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) in multiple replicates.[22] Accuracy should typically be within ±20% of the nominal value, and precision (%CV) should not exceed 20%.

  • Matrix Effect: The potential for components in the biological matrix (e.g., salts, lipids in plasma or lysate) to suppress or enhance the ionization of the adducted peptide, leading to inaccurate quantification.[19]

  • Stability: The chemical stability of the CEPA adduct throughout the entire analytical process, from sample collection and storage through all preparation steps.[19][20] This is critical to ensure that the measured amount reflects the true amount in the original sample.

  • Digestion Efficiency: The completeness and reproducibility of the enzymatic digestion. Inconsistent digestion can be a major source of variability.[19] Using a stable isotope-labeled version of the target protein as an internal standard can help control for this.[21]

Conclusion

The validation of 2-chloro-N-(4-ethynylphenyl)acetamide (CEPA) protein adducts by LC-MS/MS is a rigorous, multi-faceted process that is indispensable for advancing covalent drug discovery programs. A well-designed bottom-up proteomics workflow provides definitive identification of the modification site, while targeted mass spectrometry offers the sensitivity and precision required for robust quantification of target engagement. By embracing the principles of bioanalytical method validation—ensuring selectivity, accuracy, and stability—researchers can build a self-validating system that generates trustworthy and high-quality data. This analytical rigor is fundamental to understanding the molecular basis of a covalent agent's efficacy and safety, ultimately paving the way for the development of novel, highly effective therapeutics.

References

  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. (2015). Bioanalysis. [Link]

  • Jenkins, R., et al. (2014). Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics. The AAPS Journal. [Link]

  • AAPS Bioanalytical Focus Group. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. American Association of Pharmaceutical Scientists. [Link]

  • Jenkins, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. [Link]

  • Organomation. Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

  • Rogers, J. C., & Bomgarden, R. D. (2016). Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides. Advances in Experimental Medicine and Biology. [Link]

  • de Vries, M., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. International Journal of Molecular Sciences. [Link]

  • de Vries, M., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. [Link]

  • Husi, H., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

  • Liebler, D. C., & Shan, B. (2007). Utilization of LC-MS/MS analyses to identify site-specific chemical protein adducts in vitro. Methods in Molecular Biology. [Link]

  • G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. G-Biosciences. [Link]

  • Husi, H., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Journal of the American Society for Mass Spectrometry. [Link]

  • University of Massachusetts Chan Medical School. SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. University of Massachusetts Chan Medical School. [Link]

  • Cohen, S. M., et al. (2017). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Chen, Z., et al. (2022). Quantitative Chemoproteomic Profiling with Data-Independent Acquisition-Based Mass Spectrometry. Journal of the American Chemical Society. [Link]

  • BioAgilytix. (2020). Current Thoughts on Bioanalytical Method Validation for Biotherapeutics by Mass Spectrometry. BioAgilytix. [Link]

  • Peng, L., et al. (2014). Optimizing Proteolytic Digestion Conditions for the Analysis of Serum Albumin Adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, a Potential Human Carcinogen Formed in Cooked Meat. Journal of Proteome Research. [Link]

  • de Vries, M., et al. (2023). LC-MS/MS analysis of covalent protein–drug adducts. ResearchGate. [Link]

  • de Vries, M., et al. (2023). Validation of a covalent binding mode by direct detection of the covalent protein–drug adduct. ResearchGate. [Link]

  • Strelow, J. M. (2024). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. [Link]

  • Doneanu, A., et al. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis. [Link]

  • Cebula, M., et al. (2020). Outline of workflow used to identify alkyne-tagged proteins adducted by DMFU-P and MMFU-P. ResearchGate. [Link]

  • Ferguson, F. M., et al. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. [Link]

  • Domainex. Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. Domainex. [Link]

  • G.B.B. Hertle, A., et al. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry. [Link]

  • Lin, D., et al. (2021). Quantitation of Protein Adducts of Aristolochic Acid I by Liquid Chromatography–Tandem Mass Spectrometry. Chemical Research in Toxicology. [Link]

  • Zhou, H., et al. (2016). A novel protocol for enzymatic digestion based on covalent binding by protein immobilization. Analytical and Bioanalytical Chemistry. [Link]

  • JPT Peptide Technologies. Fast and Accurate Determination of Cysteine Reduction and Alkylation Efficacy in Proteomics Workflows. JPT Peptide Technologies. [Link]

  • L. L. Wang, Y., et al. (2020). Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells. Scientific Reports. [Link]

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Validation

Validating Target Engagement of 2-chloro-N-(4-ethynylphenyl)acetamide: A Comparative Guide for Researchers

In the landscape of modern drug discovery, covalent inhibitors are undergoing a renaissance, offering the potential for potent and durable therapeutic effects. Among these, compounds featuring a chloroacetamide warhead,...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, covalent inhibitors are undergoing a renaissance, offering the potential for potent and durable therapeutic effects. Among these, compounds featuring a chloroacetamide warhead, such as 2-chloro-N-(4-ethynylphenyl)acetamide, are of significant interest due to their reactivity with nucleophilic amino acid residues, most notably cysteine.[1] However, the very reactivity that makes these compounds effective also necessitates rigorous validation of their intended protein targets to ensure selectivity and understand their mechanism of action. This guide provides an in-depth, experience-driven comparison of methodologies for validating the target engagement of 2-chloro-N-(4-ethynylphenyl)acetamide, with a primary focus on the versatile and widely accessible Western blot technique.

While the specific protein targets of 2-chloro-N-(4-ethynylphenyl)acetamide are still a subject of ongoing research, this guide will proceed with a hypothetical yet plausible target: Kinase X , a signaling protein known to contain a functionally important and accessible cysteine residue in its active site. This framework will allow for a detailed exploration of experimental design and data interpretation.

The Central Role of Target Engagement in Covalent Inhibitor Development

Validating that a molecule binds to its intended target within a complex cellular environment is a critical step in drug development.[2] For covalent inhibitors, this is paramount. Off-target covalent interactions can lead to toxicity and other adverse effects.[3] Therefore, robust and reliable methods to confirm on-target engagement are indispensable.

Western Blotting: A Workhorse for Target Engagement Validation

Western blotting is a cornerstone technique in molecular biology that allows for the detection of a specific protein from a complex mixture. Its high specificity and semi-quantitative nature make it a powerful tool for validating the engagement of a covalent inhibitor like 2-chloro-N-(4-ethynylphenyl)acetamide with its putative target, Kinase X.[4]

Experimental Workflow: A Competitive Probe Displacement Assay

A highly effective method to demonstrate target engagement by a non-tagged covalent inhibitor is a competitive probe displacement assay. This approach utilizes a "probe" molecule—a version of the inhibitor or a known ligand for the target that is tagged with a reporter molecule like biotin or a fluorescent dye. The unlabeled inhibitor (2-chloro-N-(4-ethynylphenyl)acetamide) competes with the tagged probe for binding to the target protein. A reduction in the signal from the tagged probe indicates that the unlabeled inhibitor is successfully engaging the target.

Diagram of the Competitive Western Blot Workflow

G cluster_0 Cell Treatment cluster_1 Lysate Preparation & Probe Incubation cluster_2 Western Blot Analysis A Treat cells with varying concentrations of 2-chloro-N-(4-ethynylphenyl)acetamide C Lyse cells to obtain protein extracts A->C Incubate B Control (Vehicle - e.g., DMSO) B->C D Incubate lysates with a biotinylated probe for Kinase X C->D E SDS-PAGE to separate proteins by size D->E F Transfer proteins to a PVDF membrane E->F G Block membrane F->G H Incubate with Streptavidin-HRP G->H I Add chemiluminescent substrate H->I J Image the blot I->J

Caption: Workflow for a competitive Western blot to validate target engagement.

Detailed Step-by-Step Protocol for Western Blot Validation

This protocol is designed to be a self-validating system, with built-in controls to ensure the reliability of the results.

1. Cell Culture and Treatment:

  • Cell Line Selection: Choose a cell line that endogenously expresses Kinase X at a detectable level.

  • Treatment: Seed cells and allow them to adhere overnight. Treat the cells with a dose-response range of 2-chloro-N-(4-ethynylphenyl)acetamide (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a vehicle-only control (e.g., DMSO). The goal is to allow the covalent inhibitor to bind to Kinase X within the intact cells.

2. Lysate Preparation:

  • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the soluble proteins.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading in the subsequent steps.[6]

3. Competitive Probe Incubation:

  • Normalize the protein concentration of all lysates.

  • To each lysate, add a constant, pre-determined concentration of a biotinylated probe that also covalently binds to Kinase X. Incubate for a set time (e.g., 1 hour) at room temperature. The probe will bind to any available (unoccupied) Kinase X.

4. SDS-PAGE and Protein Transfer:

  • Add Laemmli sample buffer to the lysates and denature the proteins by heating.

  • Load equal amounts of total protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunodetection:

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific binding.[7]

  • Probe Detection: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate (diluted in blocking buffer) for 1 hour at room temperature. Streptavidin has a high affinity for biotin and will bind to the biotinylated probe.

  • Washing: Wash the membrane extensively with TBST to remove unbound streptavidin-HRP.

  • Signal Development: Add an enhanced chemiluminescent (ECL) substrate and image the blot using a digital imager. The intensity of the band corresponding to the molecular weight of Kinase X will be proportional to the amount of biotinylated probe bound.

  • Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like GAPDH or β-actin.

6. Data Analysis and Interpretation:

  • A dose-dependent decrease in the intensity of the biotin signal at the molecular weight of Kinase X in the lanes treated with 2-chloro-N-(4-ethynylphenyl)acetamide indicates successful target engagement. The unlabeled compound has occupied the binding site, preventing the biotinylated probe from binding.

Comparison with Alternative Target Engagement Methodologies

While Western blotting is a robust and accessible method, other techniques offer complementary information and can provide a more comprehensive validation of target engagement.

Methodology Principle Advantages Disadvantages Best Suited For
Western Blot Immunodetection of target protein after separation by size. Competitive binding assays can demonstrate target occupancy.[4]- High specificity.[4]- Widely available equipment.- Relatively low cost.- Can provide semi-quantitative data.- Labor-intensive and time-consuming.[8]- Requires a specific antibody for the target.- Indirectly measures engagement in competitive assays.- Initial validation of a primary target.- Dose-response and time-course studies.- Laboratories with standard molecular biology equipment.
Mass Spectrometry (MS) Direct detection of the mass shift in the target protein or its peptides upon covalent modification by the inhibitor.[9][10]- Unambiguous confirmation of covalent binding.[9]- Can identify the specific site of modification.- Can be used for unbiased, proteome-wide target discovery.[3]- Requires specialized and expensive equipment.- Complex data analysis.- Can be less sensitive for low-abundance proteins.- Definitive confirmation of covalent adduction.- Identifying off-targets.- Pinpointing the modified amino acid residue.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a target protein upon ligand binding. Increased stability indicates engagement.[11]- Measures target engagement in a physiological context (intact cells).- Does not require modification of the compound.- Can be adapted to a high-throughput format.- Not all protein-ligand interactions result in a significant thermal shift.- Can be technically challenging to optimize.- Readout often relies on Western blot or mass spectrometry.- Confirming target engagement in a cellular environment.- Screening for novel binders.- Assessing engagement with unmodified compounds.

Advanced Insights and Considerations

  • Causality and Controls: To definitively link the observed phenotype to the engagement of Kinase X, a crucial experiment involves using a mutant version of Kinase X where the target cysteine is replaced with a non-nucleophilic amino acid (e.g., alanine or serine). 2-chloro-N-(4-ethynylphenyl)acetamide should not be able to engage this mutant protein, and this can be verified by the competitive Western blot.

  • Kinetics of Engagement: Time-course experiments are essential for understanding the kinetics of covalent bond formation. By treating cells with the inhibitor for varying lengths of time, you can determine how quickly it engages its target.

Conclusion

Validating the target engagement of a covalent inhibitor like 2-chloro-N-(4-ethynylphenyl)acetamide is a non-negotiable step in its development as a chemical probe or therapeutic candidate. Western blotting, particularly when employed in a competitive probe displacement format, offers a specific, accessible, and reliable method for this purpose. While techniques like mass spectrometry and CETSA provide valuable orthogonal data for a more complete picture of target interaction, the Western blot remains an indispensable tool in the researcher's arsenal. By carefully designing experiments with appropriate controls, scientists can confidently validate target engagement and advance our understanding of the biological effects of novel covalent inhibitors.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Sino Biological. (n.d.). What is Western Blotting. Retrieved March 17, 2026, from [Link]

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  • Weckesser, J., et al. (2023). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO reports, e55011. [Link]

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  • Almeida, A. M., Gouveia, D., & Capelo, J. L. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Proteomes, 7(2), 17. [Link]

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  • Lanyon, L. F., et al. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 16(36), 6549-6556. [Link]

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Safety & Regulatory Compliance

Safety

2-chloro-N-(4-ethynylphenyl)acetamide proper disposal procedures

As a bifunctional building block frequently utilized in the synthesis of covalent inhibitors, PROTACs, and activity-based click-chemistry probes, 2-chloro-N-(4-ethynylphenyl)acetamide presents a unique and severe dual-ha...

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Author: BenchChem Technical Support Team. Date: March 2026

As a bifunctional building block frequently utilized in the synthesis of covalent inhibitors, PROTACs, and activity-based click-chemistry probes, 2-chloro-N-(4-ethynylphenyl)acetamide presents a unique and severe dual-hazard profile. It combines the electrophilic toxicity of an alpha-haloacetamide with the latent explosivity of a terminal alkyne.

To ensure laboratory safety and regulatory compliance, disposal protocols cannot rely on standard organic waste procedures. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, grounded in mechanistic chemical principles and federal environmental regulations.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

Understanding the chemical reactivity of 2-chloro-N-(4-ethynylphenyl)acetamide is critical for preventing catastrophic laboratory incidents. The molecule contains two highly reactive moieties that dictate its disposal pathway:

  • The Terminal Alkyne (Ethynyl Group): The ethynyl proton is weakly acidic. When exposed to transition metals—most notably Copper (Cu), Silver (Ag), or Mercury (Hg)—the alkyne readily deprotonates to form metal acetylides . These polymeric networks are highly shock-sensitive and heat-sensitive primary explosives when dry . Because this compound is explicitly designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, reaction waste is at a high risk of containing explosive copper acetylides.

  • The Chloroacetamide Group: As an alpha-halo carbonyl, this moiety is a potent electrophile. It undergoes rapid SN​2 alkylation with biological nucleophiles (such as cysteine thiols in proteins), making it a severe skin sensitizer and highly toxic to aquatic environments. Furthermore, its combustion generates toxic hydrogen chloride (HCl) and nitrogen oxide (NOx) gases, necessitating specialized incineration .

ReactivityPathways Compound 2-chloro-N-(4-ethynylphenyl)acetamide Alkyne Terminal Alkyne Moiety (Ethynyl Group) Compound->Alkyne Chloroacetamide Chloroacetamide Moiety (Alpha-Halo Carbonyl) Compound->Chloroacetamide Thermal Combustion / Incineration Compound->Thermal HeavyMetals + Cu(I), Ag(I), Hg(II) (e.g., CuAAC Click Catalysts) Alkyne->HeavyMetals Nucleophiles + Biological Nucleophiles (e.g., Cysteine Thiols) Chloroacetamide->Nucleophiles Acetylide Metal Acetylide Formation (Shock-Sensitive Explosive) HeavyMetals->Acetylide Alkylation Covalent Alkylation (Toxicity & Sensitization) Nucleophiles->Alkylation ToxicGas Toxic Gas Release (HCl, NOx, COx) Thermal->ToxicGas

Caption: Dual-hazard reactivity pathways of 2-chloro-N-(4-ethynylphenyl)acetamide dictating disposal methods.

Waste Segregation & Compatibility Matrix

Improper mixing of this compound in standard waste streams can trigger spontaneous reactions or complicate commercial disposal. All waste containing this compound must be classified under EPA guidelines as Halogenated Organic Waste due to the covalent chlorine atom .

Table 1: Segregation and Incompatibility Matrix

Chemical ClassInteraction HazardRequired Operational Action
Heavy Metal Salts (Cu, Ag, Hg) Forms shock-sensitive, explosive metal acetylides.CRITICAL: Never mix. If used in click chemistry, quench catalyst immediately and keep waste wet.
Strong Bases (e.g., NaOH, NaH) Deprotonates alkyne; accelerates acetylide formation or induces hydrolysis.Store in separate secondary containment. Do not mix in waste carboys.
Biological Nucleophiles (Amines/Thiols) Exothermic SN​2 alkylation; release of HCl.Avoid bulk mixing. Small amounts can be used for deliberate quenching if validated.
Non-Halogenated Solvents Regulatory violation; increases disposal costs and incineration risks.Segregate strictly into Halogenated waste streams (40 CFR Part 261).

Step-by-Step Disposal Procedures

The following protocols provide self-validating workflows for the three most common laboratory scenarios involving 2-chloro-N-(4-ethynylphenyl)acetamide.

Scenario A: Routine Solid Waste (Powders & Contaminated Consumables)

Fine powders of chloroacetamides pose a severe inhalation and sensitization hazard. Dry sweeping or transferring dry powders to waste bins is strictly prohibited.

  • Solvation: Do not attempt to scrape or sweep residual solid waste. Instead, dissolve the solid inside its original container using a combustible, halogen-compatible solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Transfer: Pour the resulting solution into a designated, clearly labeled Halogenated Organic Waste container.

  • Rinsing: Triple-rinse the original container and contaminated spatulas with the same solvent, adding all rinsate to the halogenated waste stream.

  • Incineration: Ensure the waste is collected by a licensed facility equipped with a chemical incinerator, afterburner, and alkaline scrubber (to neutralize HCl gas) .

Scenario B: Copper-Catalyzed Reaction Waste (High-Risk Click Chemistry)

Waste generated from CuAAC reactions containing this compound is an explosive hazard if allowed to dry.

  • Immediate Quenching: Terminate the reaction by adding a strong chelating agent (e.g., EDTA) or a targeted reducing agent to sequester the Cu(I) catalyst. This prevents the continuous formation of copper acetylides.

  • Maintain Solvation (Keep Wet): Never allow this waste stream to evaporate to dryness. Metal acetylides are primarily shock-sensitive in their dry, crystalline state . Keep the waste suspended in an aqueous/organic biphasic mixture.

  • Specialized Labeling: Label the waste container explicitly: "DANGER: Halogenated Waste Containing Terminal Alkynes and Copper Salts. DO NOT LET DRY. Potential Explosive Hazard."

  • EHS Notification: Contact your Environmental Health and Safety (EHS) department immediately for specialized pickup. Do not consolidate this with routine halogenated waste.

DisposalWorkflow Start Waste Generation: 2-chloro-N-(4-ethynylphenyl)acetamide CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder, Contaminated PPE) CheckState->Solid Liquid Liquid Waste (Reaction Solutions) CheckState->Liquid Dissolve Dissolve in Combustible Halogen-Compatible Solvent Solid->Dissolve CheckMetals Contains Heavy Metals? (Cu, Ag, Hg) Liquid->CheckMetals ExplosionRisk CRITICAL DANGER Explosive Acetylide Risk CheckMetals->ExplosionRisk Yes Halogenated Classify as Halogenated Organic Waste CheckMetals->Halogenated No SpecialHandling Keep Wet! Quench Catalyst. Call EHS for Specialized Disposal ExplosionRisk->SpecialHandling Incineration Licensed Incineration (Requires Afterburner & Scrubber) Halogenated->Incineration Dissolve->Halogenated

Caption: Operational decision tree for the safe classification and disposal of 2-chloro-N-(4-ethynylphenyl)acetamide.

Scenario C: Emergency Spill Response
  • Evacuate and Ventilate: Remove personnel from the immediate area and ensure fume hoods are operating at maximum capacity.

  • PPE Verification: Responders must wear heavy-duty chemical-resistant gloves (Butyl rubber or Viton), splash goggles, and a particulate-filtering respirator if powder is aerosolized.

  • Containment:

    • For Liquids: Absorb with an inert, non-combustible material (e.g., vermiculite or sand). Do not use paper towels if the solution contains heavy metals.

    • For Solids: Lightly moisten the powder with a compatible solvent to prevent dust generation before carefully scooping it into a sealable container.

  • Disposal: Treat all cleanup materials as Halogenated Organic Waste.

Summary of Operational Requirements

To build a self-validating safety culture around this compound, laboratory managers must enforce the following checklist:

  • Pre-Reaction: Verify that no heavy metal impurities exist in glassware prior to handling the pure compound.

  • During Use: Conduct all transfers inside a certified chemical fume hood to mitigate sensitization risks from the chloroacetamide moiety.

  • Post-Reaction: Triple-rinse all consumables and immediately classify the waste based on the presence or absence of copper catalysts.

References

  • Wikipedia Contributors. "Copper(I) acetylide - Properties and Explosive Hazards." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine If They Are Hazardous Waste (40 CFR Part 261)." EPA.gov. Available at:[Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-chloro-N-(4-ethynylphenyl)acetamide

This document provides a comprehensive operational and safety guide for the handling and disposal of 2-chloro-N-(4-ethynylphenyl)acetamide. As a novel compound, specific safety data may be limited.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of 2-chloro-N-(4-ethynylphenyl)acetamide. As a novel compound, specific safety data may be limited. Therefore, this guide is built upon a cautious and rigorous assessment of its structural components, particularly the reactive 2-chloroacetamide moiety, and is grounded in authoritative safety principles established by the American Chemical Society (ACS) and the Occupational Safety and Health Administration (OSHA).[1][2] Our primary objective is to empower researchers with the knowledge to work safely, transforming procedural steps into a self-validating system of safety and scientific integrity.

Hazard Assessment: An Evidence-Based Profile

Due to the absence of a specific Safety Data Sheet (SDS) for 2-chloro-N-(4-ethynylphenyl)acetamide, we must infer its hazard profile by examining structurally analogous compounds. The core functional group, 2-chloroacetamide, is a known reactive chemical class. SDSs for related chloroacetamides consistently highlight several key hazards that we must assume are present in our target compound.[3][4][5]

Probable Hazard Profile:

  • Acute Toxicity (Oral): Chloroacetamide derivatives are frequently classified as harmful or toxic if swallowed.[3][5][6] Ingestion can lead to systemic toxicity.

  • Skin Irritation & Sensitization: The chloroacetamide group is an alkylating agent, capable of reacting with biological nucleophiles like proteins in the skin. This mechanism underlies its potential to cause significant skin irritation and, crucially, to act as a skin sensitizer, where repeated exposure can lead to a severe allergic reaction.[3][4]

  • Serious Eye Damage: Direct contact with the eyes is likely to cause serious irritation or damage.[5][7]

  • Respiratory Irritation: As a fine powder, the compound poses an inhalation risk. Inhaling dust may cause irritation to the respiratory tract.[4][5]

  • Potential Long-Term Effects: Some related compounds are suspected of having long-term health effects, such as reproductive toxicity or carcinogenicity, although data varies.[3][4] A conservative approach necessitates minimizing exposure to mitigate any such potential risks.

This assessment leads to a clear directive: all handling procedures must be designed to prevent direct contact, ingestion, and inhalation.

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is worn, the work environment must be engineered for safety. The RAMP principle—Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies—provides a framework for our approach.[8]

  • Engineering Controls: All manipulations of 2-chloro-N-(4-ethynylphenyl)acetamide in its solid form or in volatile solutions must be conducted within a certified chemical fume hood.[9] The fume hood provides critical ventilation to prevent the inhalation of airborne particulates and vapors.[9] Ensure the sash is lowered to the appropriate working height.

  • Administrative Controls:

    • Designated Area: All work with this compound should be restricted to a clearly marked, designated area of the laboratory to prevent cross-contamination.

    • Training: Personnel must be trained on the specific hazards and handling procedures outlined in this guide and as required by OSHA's Hazard Communication Standard.[10][11]

    • Emergency Preparedness: Know the location and proper operation of emergency equipment, including safety showers, eyewash stations, and appropriate fire extinguishers, before beginning any work.[1][8]

Personal Protective Equipment (PPE): A Mandated Protocol

PPE is the final barrier between the researcher and the chemical hazard.[12] Its selection must be directly informed by the risks identified in our hazard assessment. The following table summarizes the minimum required PPE for various laboratory operations.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Safety glasses with side shields & face shieldDouble-gloved (e.g., nitrile)Flame-resistant lab coat, fully buttonedRequired if not in a fume hood (N95 minimum)
Solution Preparation & Transfers Chemical splash gogglesDouble-gloved (nitrile or neoprene)Flame-resistant lab coatNot required if performed in a fume hood
Reaction Setup & Workup Chemical splash gogglesDouble-gloved (nitrile or neoprene)Flame-resistant lab coatNot required if performed in a fume hood
Large-Scale Operations (>5g) Chemical splash goggles & face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber over nitrile)Chemical-resistant apron over lab coatFull-face respirator with appropriate cartridges may be required based on risk assessment
Spill Cleanup Chemical splash goggles & face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor/particulate cartridges

Causality Behind PPE Choices:

  • Eye Protection: We escalate from safety glasses to chemical splash goggles when handling liquids to protect against splashes, a primary route of exposure.[13] A face shield is added during solid transfers to protect against accidental dispersal of the powder.

  • Hand Protection: Double-gloving is mandated due to the compound's suspected ability to cause skin sensitization.[3] This practice provides a backup barrier in case the outer glove is compromised. Contaminated gloves must be disposed of properly after use.[3]

  • Body Protection: A flame-resistant lab coat is standard. For larger-scale work or spill response, enhanced protection like a chemical-resistant apron or suit is necessary to prevent saturation of clothing.[12][14]

  • Respiratory Protection: While engineering controls are primary, respiratory protection is a critical backup, especially if there is a risk of dust generation outside of a fume hood.[15]

Step-by-Step Guide: Weighing and Dissolving the Compound

This protocol integrates safety controls and PPE into a standard laboratory workflow. It is designed to be a self-validating procedure where each step confirms the safety of the next.

Workflow: Preparation of a Stock Solution

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal prep1 Verify fume hood certification is current prep2 Confirm eyewash & shower are unobstructed prep1->prep2 prep3 Don all required PPE (see table) prep2->prep3 prep4 Designate and clean work surface in hood prep3->prep4 handle1 Transfer approximate amount of solid to weigh boat inside hood prep4->handle1 Begin Work handle2 Weigh the compound on an analytical balance handle1->handle2 handle3 Carefully transfer solid to the designated flask inside hood handle2->handle3 handle4 Add solvent slowly to dissolve the compound handle3->handle4 clean1 Rinse weigh boat with solvent and add to flask handle4->clean1 Conclude Work clean2 Wipe down spatula and work surface with appropriate solvent clean1->clean2 clean3 Dispose of outer gloves into solid waste container clean2->clean3 clean4 Place all contaminated disposable items into sealed waste bag clean3->clean4 end Remove remaining PPE and wash hands thoroughly clean4->end Finalize

Caption: Safe handling workflow for 2-chloro-N-(4-ethynylphenyl)acetamide.

Emergency & Disposal Plans

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]

  • Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.

  • Major Spill: Evacuate the laboratory and alert personnel. Contact your institution's environmental health and safety (EHS) office immediately.

Disposal Plan:

All waste containing 2-chloro-N-(4-ethynylphenyl)acetamide, including contaminated solids, solutions, and disposable PPE, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams. Keep halogenated organic waste separate.

  • Containment: Collect all waste in clearly labeled, sealed containers. The label should include "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Skin Sensitizer").

  • Disposal: Arrange for pickup and disposal through your institution's EHS office, following all local and national regulations.[7] Do not pour any amount down the drain.[3][5]

By adhering to this comprehensive safety protocol, you build a foundation of trust in your experimental work, ensuring that your scientific pursuits are conducted with the highest standards of safety and integrity.

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